PROTAC MDM2 Degrader-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFZQNOXRSZHMG-PQMVWXROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H84Cl4N10O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PROTAC MDM2 Degrader-1 chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-1, a novel bivalent molecule designed to induce the degradation of the E3 ubiquitin ligase MDM2. As a key negative regulator of the p53 tumor suppressor, MDM2 is a prime target in oncology. This document details the chemical structure, synthesis, and mechanism of action of this compound. Furthermore, it presents available quantitative data on its biological activity and provides detailed protocols for key experimental assays to facilitate its study and application in a research environment.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. This compound is a unique member of this class, functioning as a "homo-PROTAC." It is composed of two MDM2 inhibitor moieties joined by a chemical linker. This design enables the molecule to simultaneously bind to two MDM2 proteins, inducing their dimerization and subsequent auto-ubiquitination and degradation by the proteasome. By degrading MDM2, this compound leads to the stabilization and activation of the p53 tumor suppressor, a critical mechanism for inhibiting cancer cell growth.
Chemical Structure and Properties
This compound is a complex molecule comprising two identical MDM2-binding ligands connected by a flexible linker.
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| CAS Number | 2249944-98-5 |
| Molecular Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ |
| Molecular Weight | 1463.33 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound is detailed in patent CN108610333A. The general synthetic strategy involves the preparation of the MDM2 inhibitor warhead, followed by the coupling of two of these warhead molecules to a suitable linker.
Synthetic Scheme Overview:
A detailed, step-by-step synthesis protocol is proprietary and contained within the referenced patent. The key steps generally involve:
-
Synthesis of the MDM2 inhibitor core: This typically involves a multi-step organic synthesis to construct the substituted piperidinone scaffold that is crucial for binding to MDM2.
-
Functionalization for linker attachment: The MDM2 inhibitor is modified to introduce a reactive group (e.g., a carboxylic acid or an amine) that can be used for conjugation to the linker.
-
Linker synthesis: A bifunctional linker with appropriate length and chemical properties is synthesized separately.
-
Coupling reaction: Two equivalents of the functionalized MDM2 inhibitor are reacted with one equivalent of the bifunctional linker to yield the final this compound molecule. Purification is typically achieved through chromatographic techniques.
Mechanism of Action and Signaling Pathway
This compound operates through a novel mechanism of action that leverages the inherent E3 ligase activity of MDM2 against itself.
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound.
Logical Workflow for Studying this compound:
Caption: Experimental workflow for evaluating this compound.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Cell Line | Assay | Concentration | Incubation Time | Result |
| A549 | Western Blot | 5 µM | 12 h | Reduction in MDM2 protein levels and increase in p53 protein levels.[1] |
| A549 | Western Blot | 20 µM | 12 h | Further reduction in MDM2 and increase in p53 compared to 5 µM.[1] |
Further quantitative data such as DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values in a broader range of cell lines are currently not publicly available but are crucial for a comprehensive understanding of the degrader's potency and efficacy.
Experimental Protocols
Western Blot Analysis for MDM2 and p53
This protocol is a general guideline and should be optimized for specific laboratory conditions and cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for desired time points (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound represents a promising therapeutic strategy for cancers with wild-type p53. Its unique homo-PROTAC mechanism of inducing MDM2 self-degradation offers a novel approach to activate the p53 pathway. This technical guide provides a foundational resource for researchers to understand and further investigate the potential of this molecule. Further studies are warranted to fully elucidate its efficacy, safety, and therapeutic potential in various cancer models.
References
The Rise of the "Self-Destruct" Button: A Technical Guide to MDM2 Homo-PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted drug discovery. By hijacking the cell's natural protein disposal system, PROTACs can eliminate disease-causing proteins rather than merely inhibiting them. A particularly innovative strategy within this field is the development of homo-PROTACs, bifunctional molecules that induce the degradation of the very E3 ligase they recruit. This guide provides an in-depth technical overview of the discovery and development of MDM2 homo-PROTACs, a promising class of anti-cancer agents that trigger the self-destruction of the MDM2 oncoprotein.
The MDM2-p53 Axis: A Critical Target in Oncology
The tumor suppressor protein p53 plays a pivotal role in preventing cancer by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The E3 ubiquitin ligase Murine Double Minute 2 (MDM2) is the primary negative regulator of p53.[1] In many cancers, MDM2 is overexpressed, leading to the excessive ubiquitination and subsequent proteasomal degradation of p53, thereby disabling its tumor-suppressive functions.[2] The intricate and critical nature of the MDM2-p53 interaction has made it a prime target for therapeutic intervention.
Homo-PROTACs: A Novel Strategy for MDM2 Degradation
Conventional MDM2 inhibitors aim to block the MDM2-p53 interaction, thereby stabilizing p53. However, a novel and compelling approach is to eliminate the MDM2 protein altogether. MDM2 homo-PROTACs are designed to achieve this by inducing the dimerization and subsequent auto-ubiquitination and degradation of MDM2.[2][3] These molecules typically consist of two MDM2-binding moieties linked together, enabling them to bridge two MDM2 molecules and trigger the E3 ligase activity of one to ubiquitinate the other, marking it for destruction by the proteasome.
Quantitative Analysis of MDM2 Homo-PROTAC Efficacy
The development of potent MDM2 homo-PROTACs has been guided by rigorous quantitative assessment of their biological activity. The following tables summarize key in vitro and in vivo data for pioneering MDM2 homo-PROTACs.
Table 1: In Vitro Activity of MDM2 Homo-PROTACs
| Compound | Cell Line | Binding Affinity (Ki, µM) | Degradation (DC50, µM) | Anti-proliferative Activity (IC50, µM) | Reference |
| 11a | A549 (NSCLC) | 0.1 | 1.01 | - | [4] |
| 11a-1 (enantiomer) | A549 (NSCLC) | Potent | Induces degradation at 2h | Potent | [2][4] |
| Compound 18 | A549 (NSCLC) | Highly competitive | Induces proteasome-dependent self-degradation | - | [4] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vivo Efficacy and Pharmacokinetics of MDM2 Homo-PROTAC 11a-1
| Parameter | Value | Species | Xenograft Model | Reference |
| Tumor Growth Inhibition (TGI) | 52% | Mice | A549 (NSCLC) | [2] |
| Terminal Half-life (t1/2) | 9.6 h | Rat | - | [5] |
| Area Under the Curve (AUC) | 42,835 h·ng/mL | Rat | - | [5] |
Visualizing the Mechanism and Workflow
To facilitate a deeper understanding of MDM2 homo-PROTACs, the following diagrams illustrate the key signaling pathway, the mechanism of action, and a typical experimental workflow.
Caption: The MDM2-p53 negative feedback loop.
Caption: MDM2 homo-PROTAC induced self-degradation.
Caption: A typical experimental workflow for evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of MDM2 homo-PROTACs.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of MDM2 homo-PROTACs on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
MDM2 homo-PROTAC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the MDM2 homo-PROTAC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for MDM2 and p53 Degradation
This protocol is used to quantify the levels of MDM2 and p53 proteins in cells treated with MDM2 homo-PROTACs.
Materials:
-
Cancer cell line
-
MDM2 homo-PROTAC
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the MDM2 homo-PROTAC for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Co-Immunoprecipitation (Co-IP) for MDM2 Dimerization
This protocol is used to demonstrate that MDM2 homo-PROTACs induce the dimerization of MDM2 in cells.
Materials:
-
Cancer cell line
-
MDM2 homo-PROTAC
-
Co-IP lysis buffer (non-denaturing)
-
Anti-MDM2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-MDM2 antibody for Western blotting (from a different species or with a different epitope if possible)
-
IgG control antibody
Procedure:
-
Treat cells with the MDM2 homo-PROTAC or vehicle control.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads and an IgG control antibody for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-MDM2 antibody for immunoprecipitation overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-MDM2 antibody. An increased band intensity in the homo-PROTAC-treated sample compared to the control indicates induced dimerization.
In-Cell Ubiquitination Assay
This protocol is used to confirm that the degradation of MDM2 is mediated by the ubiquitin-proteasome system.
Materials:
-
Cancer cell line
-
MDM2 homo-PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-MDM2 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Treat cells with the MDM2 homo-PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a specified time.
-
Lyse the cells and perform immunoprecipitation for MDM2 as described in the Co-IP protocol.
-
Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination signal for MDM2 in the presence of the homo-PROTAC and the proteasome inhibitor confirms that the degradation is ubiquitin-dependent.
Conclusion and Future Perspectives
The discovery of MDM2 homo-PROTACs represents a significant advancement in the field of targeted protein degradation. By inducing the self-destruction of a key oncoprotein, these molecules offer a novel and potent therapeutic strategy for cancers with MDM2 overexpression. The data presented in this guide highlight the promising in vitro and in vivo activity of these compounds. Future research will likely focus on optimizing the pharmacokinetic properties of MDM2 homo-PROTACs, expanding their application to a wider range of cancers, and exploring their potential in combination therapies. The continued development of this innovative class of molecules holds great promise for the future of cancer treatment.
References
- 1. lornajane.net [lornajane.net]
- 2. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. sketchviz.com [sketchviz.com]
An In-Depth Technical Guide to PROTAC MDM2 Degrader-1 and p53 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the E3 ubiquitin ligase MDM2. By removing this key negative regulator, this compound robustly activates the p53 tumor suppressor pathway, offering a promising therapeutic strategy for cancers with wild-type p53. This document details the mechanism of action, presents key experimental data (using closely related compounds for illustrative purposes due to the limited public data on this compound), and provides detailed protocols for the essential assays required to characterize this and similar molecules.
Introduction to this compound
This compound, also referred to as Compound 15a, is a unique type of PROTAC known as a homo-PROTAC. Unlike conventional PROTACs that recruit a separate E3 ligase to the target protein, this compound is a homobifunctional molecule. It is composed of two MDM2-binding ligands joined by a chemical linker[1][2]. This design leverages the inherent E3 ligase activity of MDM2 to trigger its own ubiquitination and subsequent degradation by the proteasome[1].
The degradation of MDM2 disrupts the MDM2-p53 negative feedback loop. Under normal physiological conditions, MDM2 keeps p53 levels low by targeting it for degradation. By eliminating MDM2, this compound leads to the stabilization and accumulation of p53 protein[1]. Activated p53 can then transcriptionally regulate its target genes to induce cell-cycle arrest, apoptosis, and senescence, thereby exerting its tumor-suppressive functions.
Chemical Properties of this compound [3][4]
| Property | Value |
| Chemical Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ |
| Molecular Weight | 1463.33 g/mol |
| CAS Number | 2249944-98-5 |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the induction of MDM2 self-degradation. This initiates a signaling cascade that results in the activation of the p53 pathway.
Caption: Mechanism of Action of this compound and subsequent p53 pathway activation.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data from other well-characterized MDM2 PROTACs to illustrate the expected potency and efficacy.
Table 1: Representative Degradation Potency of MDM2 PROTACs
| Compound | DC₅₀ (MDM2 Degradation) | Cell Line | Time (hours) | Reference |
| MD-224 | < 1 nM | RS4;11 | 2 | [5][6] |
| MD-4251 | 0.2 nM | RS4;11 | 2 | [7] |
| YX-02-030 | Not specified (effective at 1 µM) | MDA-MB-231 | 24 | [8] |
Table 2: Representative Anti-proliferative Activity of MDM2 PROTACs
| Compound | IC₅₀ (Cell Growth Inhibition) | Cell Line | p53 Status | Reference |
| MD-224 | 1.5 nM | RS4;11 | Wild-Type | [5][9] |
| YX-02-030 | 4.0 - 5.3 µM | TNBC cell lines | Mutant | [8] |
| MG-277 | 1.3 nM | RS4;11 | Wild-Type | [10] |
Table 3: Representative Binding Affinities of MDM2-targeting Molecules
| Compound | Binding Affinity (Kᵢ or IC₅₀) to MDM2 | Assay | Reference |
| MI-1061 (MDM2 inhibitor) | 9.5 nM (IC₅₀) | Fluorescence Polarization | [10] |
| YX-02-030 | 35 nM (KD) | Surface Plasmon Resonance | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound.
Western Blotting for MDM2 Degradation and p53 Accumulation
This protocol is for assessing the levels of MDM2 and p53 protein in cells following treatment with a PROTAC.
Caption: Workflow for Western Blot analysis of MDM2 and p53 levels.
Materials:
-
A549 cells (or other relevant cancer cell line with wild-type p53)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-MDM2, mouse anti-p53, mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and GAPDH overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Quantify the band intensities using appropriate software and normalize to the loading control (GAPDH).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the PROTAC.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the MDM2-PROTAC-MDM2 ternary complex. A two-step Co-IP may be necessary for homo-PROTACs.
Materials:
-
Cells expressing tagged versions of MDM2 (e.g., FLAG-MDM2 and HA-MDM2)
-
This compound
-
Co-IP lysis buffer
-
Anti-FLAG antibody conjugated to beads
-
Anti-HA antibody
-
Protein A/G beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding FLAG-MDM2 and HA-MDM2. Treat the cells with this compound for a short period (e.g., 1-2 hours) to capture the ternary complex before degradation.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
First Immunoprecipitation: Incubate the cell lysate with anti-FLAG beads to pull down FLAG-MDM2 and its binding partners.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Second Immunoprecipitation: Incubate the eluate with an anti-HA antibody, followed by the addition of Protein A/G beads to pull down HA-MDM2.
-
Washing: Wash the beads again to remove non-specific binders.
-
Western Blot Analysis: Elute the proteins from the second IP and analyze by Western blotting using antibodies against FLAG and HA to detect the co-immunoprecipitated proteins.
Quantitative PCR (qPCR) for p53 Target Gene Expression
This protocol measures the mRNA levels of p53 target genes to confirm the functional activation of p53.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CDKN1A (p21), PUMA, NOXA) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with this compound and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the control samples, normalized to the housekeeping gene.
Selectivity and Off-Target Effects
A critical aspect of drug development is understanding the selectivity of a compound. For this compound, it is important to assess its effects on other proteins. Global proteomic studies, such as mass spectrometry-based approaches, can be employed to determine the selectivity profile of the degrader across the entire proteome. While specific selectivity data for this compound is not publicly available, related MDM2 PROTACs have demonstrated high selectivity for MDM2 with minimal off-target degradation[11].
Conclusion
This compound represents an innovative approach to cancer therapy by targeting MDM2 for self-degradation, leading to the robust activation of the p53 tumor suppressor pathway. The in-depth characterization of this and similar molecules, through the experimental protocols outlined in this guide, is essential for advancing our understanding of their therapeutic potential. While quantitative data for this specific compound is limited, the provided information on related, well-studied MDM2 PROTACs offers valuable insights into the expected efficacy of this class of molecules. Further research is warranted to fully elucidate the clinical potential of this compound in the treatment of cancers harboring wild-type p53.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDM2 PROTAC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound | MDM2 degrader | CAS# 2249944-98-5 | InvivoChem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
An In-Depth Technical Guide to PROTAC MDM2 Degrader-1 and the Ubiquitin-Proteasome System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. Murine double minute 2 (MDM2) is a high-interest oncology target; as an E3 ubiquitin ligase, it is the primary negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to p53 inactivation. PROTAC MDM2 Degrader-1 is a specialized homo-PROTAC , a bifunctional molecule where both ends are ligands for MDM2.[1] This unique architecture induces MDM2 to mediate its own ubiquitination and subsequent degradation.[2] The resulting decrease in cellular MDM2 levels prevents the degradation of p53, leading to its accumulation, activation, and the induction of downstream tumor-suppressive pathways like apoptosis and cell cycle arrest.[3] This guide details the core mechanisms, quantitative data, and key experimental protocols associated with this compound.
The Ubiquitin-Proteasome System (UPS)
The UPS is a critical cellular machinery for protein degradation, maintaining protein homeostasis and regulating numerous cellular processes. The system functions through a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin (Ub) in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated Ub from E1.
-
E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the E2-Ub complex and the target protein, facilitating the transfer of Ub to a lysine residue on the target.
This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome . The proteasome is a large protein complex that unfolds, deubiquitinates, and proteolytically cleaves the tagged protein into small peptides.
References
In-Depth Technical Guide: PROTAC MDM2 Degrader-1 for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] In many cancers where p53 remains wild-type, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1] This makes the p53-MDM2 interaction a prime target for therapeutic intervention.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins rather than just inhibiting them.[3] "PROTAC MDM2 Degrader-1" is a specific type of PROTAC known as a homo-PROTAC. It is a heterobifunctional molecule where both ends bind to the MDM2 protein. This unique mechanism utilizes MDM2's own E3 ligase functionality to induce its self-ubiquitination and subsequent degradation by the proteasome.[4] The degradation of MDM2 leads to the stabilization and accumulation of p53, thereby restoring its tumor-suppressive activities. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed protocols for its evaluation in cancer research.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ |
| Molecular Weight | 1463.33 g/mol |
| CAS Number | 2249944-98-5 |
| Appearance | White to off-white solid powder |
| SMILES | ClC1C=CC(=CC=1)[C@H]1--INVALID-LINK--Cl)N=C(C2C=CC(=CC=2OC(C)C)OC)N1C(N1CC(N(CC(NCCCOCCOCCOCCCNC(CN2C(CN(CC2)C(N2C(C3C=CC(=CC=3OC(C)C)OC)=N--INVALID-LINK--Cl)[C@@H]2C2C=CC(=CC=2)Cl)=O)=O)=O)=O)CC1)=O)=O |
Data sourced from InvivoChem.[5]
Mechanism of Action and Signaling Pathway
This compound functions as a homo-PROTAC, inducing the self-degradation of MDM2. This leads to the stabilization of p53, allowing it to exert its tumor-suppressive functions.
Quantitative Data Summary
For illustrative purposes, the following table presents data for a well-characterized MDM2 PROTAC, MD-224 . This data should be considered as a representative example of the potency that can be achieved with MDM2-targeting PROTACs.
Table 1: Efficacy of MD-224 (Illustrative Example)
| Cell Line | Assay Type | Parameter | Value | Reference |
| RS4;11 | Cell Growth Inhibition | IC₅₀ | 1.5 nM | [6] |
| RS4;11 | MDM2 Degradation | DC₅₀ | <1 nM (at 2 hours) | [6] |
| MV-4-11 | Cell Growth Inhibition | IC₅₀ | Low nM | [6] |
Experimental Protocols
The following are detailed, representative protocols for the evaluation of MDM2 degraders like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, human lung carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the PROTAC dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for MDM2 and p53 Levels
This protocol is used to determine the levels of MDM2 and p53 proteins in cells following treatment with the PROTAC.
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 12 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin to determine DC₅₀ and Dₘₐₓ values.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol can be used to assess if the PROTAC disrupts the interaction between MDM2 and p53, although for a degrader, the primary effect is the reduction of MDM2 levels.
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (anti-p53, anti-MDM2)
Procedure:
-
Lyse treated and untreated cells with non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against p53 and MDM2 to detect the interaction.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating a PROTAC like MDM2 Degrader-1.
Conclusion
This compound represents an innovative approach in cancer therapy by inducing the self-degradation of MDM2, a key negative regulator of the p53 tumor suppressor. This mechanism effectively restores p53's function, leading to anti-tumor effects. While detailed public data on its quantitative efficacy is limited, the provided protocols and workflows offer a robust framework for its investigation in a research setting. The unique homo-PROTAC modality of this compound makes it a valuable tool for studying the p53-MDM2 axis and for the development of novel cancer therapeutics. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
PROTAC MDM2 Degrader-1: A Technical Guide for Studying MDM2 Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-1, a potent and specific tool for researchers studying the biology of the E3 ubiquitin ligase MDM2. This document details the mechanism of action, provides key quantitative data, outlines experimental protocols for its use, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (also known as compound 11a) is a Class I homo-PROTAC (Proteolysis Targeting Chimera) designed to induce the self-degradation of the MDM2 protein.[1][2] Unlike traditional hetero-PROTACs that recruit a separate E3 ligase to the target protein, this molecule is comprised of two MDM2 inhibitor moieties joined by a chemical linker.[1] This unique design leverages the inherent E3 ligase activity of MDM2 itself to facilitate its own ubiquitination and subsequent degradation by the proteasome in a "suicide" mechanism.[1]
By promoting the degradation of MDM2, this PROTAC effectively disrupts the MDM2-p53 negative feedback loop, leading to the stabilization and activation of the tumor suppressor protein p53.[1][2] This makes it a valuable tool for investigating the roles of MDM2 in cancer biology and other cellular processes.
Mechanism of Action
This compound functions by simultaneously binding to two MDM2 molecules, inducing their dimerization.[1] This induced proximity facilitates the trans-ubiquitination of one MDM2 molecule by the other within the dimer. The poly-ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome.[1] The degradation of MDM2 leads to an accumulation of p53, which can then activate downstream pathways involved in cell cycle arrest and apoptosis.[2]
Figure 1: Mechanism of MDM2 self-degradation induced by this compound.
Quantitative Biological Data
The following tables summarize the key in vitro performance metrics of this compound (Compound 11a).
Table 1: MDM2 Degradation Efficiency
| Parameter | Cell Line | Value | Incubation Time | Reference |
| DC50 | A549 | 1.01 µM | 24 hours | [2] |
| Dmax | A549 | >95% (at 2 µM) | 24 hours | [2] |
Table 2: MDM2 Binding Affinity
| Assay | Parameter | Value | Reference |
| Fluorescence Polarization | IC50 | 130 nM | [2] |
Table 3: Cell Viability
| Cell Line | IC50 | Incubation Time | Reference |
| A549 | 2.5 µM | 48 hours | [2] |
Experimental Protocols
Western Blotting for MDM2 Degradation
This protocol describes the assessment of MDM2 protein degradation in cells treated with this compound.
Materials:
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or DMSO as a vehicle control for the desired time period (e.g., 12 or 24 hours).[2] For a control experiment to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the degrader.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-MDM2, anti-p53, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the MDM2 and p53 band intensities to the loading control. Calculate the percentage of MDM2 degradation relative to the vehicle-treated control.
Fluorescence Polarization (FP) Assay for MDM2 Binding
This protocol measures the binding affinity of this compound to MDM2 by assessing its ability to displace a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled p53 peptide)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
This compound (serial dilutions)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer.
-
Assay Setup: In a 384-well plate, add the MDM2 protein and the fluorescent peptide to each well. Then, add the serially diluted this compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the degrader required to displace 50% of the fluorescent peptide from MDM2.[2]
Signaling Pathways and Experimental Workflows
The MDM2-p53 Signaling Pathway
MDM2 is a critical negative regulator of the p53 tumor suppressor. In unstressed cells, MDM2 binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and proteasomal degradation. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of downstream target genes that control cell fate.
Figure 2: Simplified MDM2-p53 signaling pathway.
Impact of this compound on the MDM2-p53 Pathway
By inducing the degradation of MDM2, this compound removes the primary negative regulator of p53. This leads to the accumulation of active p53, which can then more effectively induce cell cycle arrest and apoptosis.
Figure 3: Logical flow of the impact of this compound on the MDM2-p53 axis.
Experimental Workflow for Characterizing MDM2 Degradation
The following diagram illustrates a typical workflow for characterizing the activity of this compound in a cellular context.
Figure 4: A typical experimental workflow for studying MDM2 degradation.
Conclusion
This compound is a powerful chemical tool for the targeted degradation of MDM2. Its unique homo-PROTAC mechanism of action provides a specific and efficient means to study the consequences of MDM2 removal in various biological systems. The data and protocols provided in this guide offer a solid foundation for researchers to incorporate this innovative molecule into their studies of the critical MDM2-p53 axis and its role in health and disease.
References
An In-depth Technical Guide to the Target Selectivity and Specificity of PROTAC MDM2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity and specificity of PROTAC MDM2 Degrader-1, a novel proteolysis-targeting chimera designed to induce the self-degradation of the E3 ubiquitin ligase MDM2. This document consolidates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support research and development efforts in targeted protein degradation.
Core Concept: MDM2 Self-Degradation
This compound is a homo-PROTAC, a class of molecules that recruits the E3 ligase activity of a target protein to induce its own ubiquitination and subsequent degradation by the proteasome. In this case, the degrader is composed of two MDM2 inhibitor moieties joined by a chemical linker. This design facilitates the dimerization of two MDM2 molecules, leading to their proximity-induced self-ubiquitination and degradation. This "suicide" mechanism not only reduces the levels of MDM2 but also leads to the stabilization and activation of the tumor suppressor protein p53, a key downstream target of MDM2.
Signaling Pathway of MDM2 and p53
The MDM2-p53 signaling pathway is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. MDM2 is the primary negative regulator of p53, targeting it for ubiquitination and proteasomal degradation. This compound disrupts this interaction by inducing the degradation of MDM2 itself.
Physicochemical Properties and Technical Guide for PROTAC MDM2 Degrader-1
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for "PROTAC MDM2 Degrader-1" (CAS No. 2249944-98-5). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who are interested in targeted protein degradation, specifically focusing on the MDM2-p53 axis.
Core Physicochemical Properties
"this compound" is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the MDM2 protein. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2249944-98-5 | |
| Molecular Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ | [1] |
| Molecular Weight | 1463.33 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [2] |
| InChI Key | AQFZQNOXRSZHMG-PQMVWXROSA-N | [1] |
| Chemical Name | 2-{4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-[4-methoxy-2-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-imidazole-1-carbonyl]-2-oxopiperazin-1-yl}-N-[3-(2-{2-[3-(2-{4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-[4-methoxy-2-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-imidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetamido)propoxy]ethoxy}ethoxy)propyl]acetamide | [1] |
Mechanism of Action
"this compound" functions as a heterobifunctional molecule. It is composed of a ligand that binds to the MDM2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both MDM2 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and accumulation of the tumor suppressor protein p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Experimental Protocols
Detailed experimental data for "this compound" is not extensively available in peer-reviewed literature. However, based on studies of structurally related and potent MDM2 degraders like MD-224, the following protocols can be adapted to characterize its biological activity.[4]
Synthesis
The synthesis of MDM2 PROTACs generally involves a multi-step process. A common strategy is the amide condensation reaction between a linker-modified E3 ligase ligand and a potent MDM2 inhibitor.[4]
In Vitro Cell-Based Assays
This assay is crucial to confirm the on-target activity of the PROTAC.
Protocol Outline:
-
Cell Culture: Culture human cancer cell lines with wild-type p53 (e.g., RS4;11, A549) in appropriate media.
-
Treatment: Treat cells with increasing concentrations of "this compound" for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
To assess the anti-proliferative effect of the degrader.
Protocol Outline:
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: Treat cells with a serial dilution of "this compound".
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate IC₅₀ values from the dose-response curves.
Quantitative Biological Data (Reference Data for a Related Compound)
| Assay | Cell Line | Value (MD-224) | Reference |
| IC₅₀ (Cell Growth) | RS4;11 | 1.5 nM | [4] |
| DC₅₀ (MDM2 Degradation) | RS4;11 | < 1 nM (at 2h) | [4] |
In Vivo Studies (General Protocol)
Xenograft tumor models are typically used to evaluate the in vivo efficacy of MDM2 degraders.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., RS4;11) into immunodeficient mice.
-
Treatment Initiation: Once tumors reach a specified volume, randomize mice into treatment and vehicle control groups.
-
Dosing: Administer "this compound" via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess target engagement and downstream effects (e.g., MDM2 degradation, p53 accumulation) by Western blot or immunohistochemistry.
Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and should be optimized for specific experimental conditions. The biological data for MD-224 is presented for reference and may not be representative of the activity of "this compound".
References
Methodological & Application
Application Notes and Protocols for PROTAC MDM2 Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PROTAC MDM2 Degrader-1 in cell culture experiments. This document includes an overview of the underlying signaling pathway, the mechanism of action of the degrader, detailed experimental protocols, and a summary of its effects on various cancer cell lines.
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed and negatively regulates the tumor suppressor protein p53 by targeting it for proteasomal degradation. By degrading MDM2, this PROTAC stabilizes p53, leading to the activation of downstream tumor-suppressive pathways, including cell cycle arrest and apoptosis. This makes this compound a promising therapeutic agent for cancers with wild-type p53.
Signaling Pathway
The MDM2-p53 signaling pathway is a critical cellular axis that governs cell fate in response to stress signals. Under normal physiological conditions, MDM2 keeps p53 levels low through continuous ubiquitination and proteasomal degradation. However, upon cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and function as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[1][2][3]
References
- 1. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of MDM2 Degradation by PROTAC MDM2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. "PROTAC MDM2 Degrader-1" is a heterobifunctional molecule designed to bring about the degradation of the E3 ubiquitin ligase MDM2, a key negative regulator of the p53 tumor suppressor.[1][2] By degrading MDM2, "this compound" is expected to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This application note provides a detailed protocol for the analysis of MDM2 degradation and subsequent p53 stabilization in A549 lung carcinoma cells using Western blot analysis.
Signaling Pathway of MDM2 Degradation by "this compound"
"this compound" functions by hijacking the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to MDM2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of MDM2. Polyubiquitinated MDM2 is then recognized and degraded by the 26S proteasome. The degradation of MDM2 leads to the accumulation and activation of its primary substrate, the tumor suppressor p53.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing the degradation of MDM2 and the stabilization of p53 in A549 cells treated with "this compound".
References
Measuring p53 Activation Following PROTAC MDM2 Degrader-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activation of the p53 tumor suppressor protein following treatment with "PROTAC MDM2 Degrader-1". This document includes detailed protocols for key experiments, guidelines for data presentation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, thereby preventing the proliferation of damaged cells.[1][2][3][4] In many cancers, p53 is inactivated, often through its interaction with the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus suppressing its tumor-suppressive functions.[1][5][6][7][8]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins.[5][9] "this compound" is designed to bring MDM2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2.[6][9][10] The degradation of MDM2 alleviates the suppression of p53, leading to its accumulation and activation.[9][10][11] This activation of p53 can, in turn, induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[9][11]
Measuring the activation of p53 is therefore a critical step in evaluating the efficacy of "this compound". This guide outlines the essential experiments to quantify p53 activation and its downstream effects.
Signaling Pathway and Experimental Overview
The degradation of MDM2 by "this compound" initiates a signaling cascade that results in p53 activation and subsequent cellular responses. The following diagram illustrates this pathway and the key experimental readouts.
Caption: Signaling pathway of p53 activation by this compound and corresponding experimental readouts.
Experimental Protocols
Western Blotting for p53 and Downstream Targets
This protocol is for assessing the protein levels of MDM2, p53, and the p53 downstream target p21. A decrease in MDM2 levels and a corresponding increase in p53 and p21 protein levels are expected following treatment.
a. Experimental Workflow
Caption: Workflow for Western blot analysis.
b. Detailed Protocol
-
Cell Culture and Treatment: Seed cells (e.g., A549, a human lung carcinoma cell line with wild-type p53) in 6-well plates and allow them to adhere overnight. Treat cells with "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12][13][14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
c. Data Presentation
| Treatment Group | MDM2 Protein Level (Normalized to Control) | p53 Protein Level (Normalized to Control) | p21 Protein Level (Normalized to Control) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| PROTAC (0.1 µM) | |||
| PROTAC (1 µM) | |||
| PROTAC (10 µM) |
Real-Time Quantitative PCR (RT-qPCR) for p53 Target Genes
This protocol measures the mRNA expression levels of p53 target genes, such as CDKN1A (p21) and BBC3 (PUMA), to assess the transcriptional activity of p53.
a. Experimental Workflow
Caption: Workflow for RT-qPCR analysis.
b. Detailed Protocol
-
Cell Culture and Treatment: Treat cells as described in the Western blotting protocol.
-
Total RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time qPCR: Perform real-time qPCR using a SYBR Green-based master mix and gene-specific primers.[15][16]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
c. Data Presentation
| Treatment Group | CDKN1A (p21) mRNA Fold Change | BBC3 (PUMA) mRNA Fold Change |
| Vehicle Control | 1.0 | 1.0 |
| PROTAC (0.1 µM) | ||
| PROTAC (1 µM) | ||
| PROTAC (10 µM) |
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of p53 activation on cell cycle progression. An increase in the G1 or G2/M population is indicative of cell cycle arrest.[17][18][19][20][21]
a. Experimental Workflow
Caption: Workflow for cell cycle analysis.
b. Detailed Protocol
-
Cell Culture and Treatment: Treat cells as described previously.
-
Cell Harvesting and Washing: Harvest both adherent and floating cells, and wash them with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Propidium Iodide (PI) Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
c. Data Presentation
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| PROTAC (0.1 µM) | |||
| PROTAC (1 µM) | |||
| PROTAC (10 µM) |
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment. An increase in the Annexin V positive population indicates the induction of apoptosis.[22][23][24][25]
a. Experimental Workflow
Caption: Workflow for apoptosis assay.
b. Detailed Protocol
-
Cell Culture and Treatment: Treat cells as described previously.
-
Cell Harvesting and Washing: Harvest both adherent and floating cells and wash them with cold PBS.
-
Annexin V-FITC and PI Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add more binding buffer to the cells and analyze them by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
c. Data Presentation
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | |||
| PROTAC (0.1 µM) | |||
| PROTAC (1 µM) | |||
| PROTAC (10 µM) |
Conclusion
By following these detailed protocols, researchers can effectively measure the activation of p53 and its downstream consequences following treatment with "this compound". The combination of Western blotting, RT-qPCR, and flow cytometry provides a comprehensive assessment of the molecular and cellular effects of this novel therapeutic agent. The structured presentation of quantitative data will facilitate clear interpretation and comparison of results.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of P53 mutations and their expression in 56 colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. p53 Western blot [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. P53-M Real-Time PCR Array for Multi-Gene Expression Profiling and Microarray Data Validation: RT2 Profiler PCR Array - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 20. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 21. corefacilities.iss.it [corefacilities.iss.it]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RO [thermofisher.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Xenograft Studies of PROTAC MDM2 Degrader-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating "PROTAC MDM2 Degrader-1" in xenograft models. The protocols are based on established methodologies for similar MDM2-targeting PROTACs.
Introduction
Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[3][4][5] "this compound" is a hypothetical, representative PROTAC designed to specifically target MDM2 for degradation, thereby reactivating p53 and inducing apoptosis in cancer cells.[6][7] This document outlines the in vivo experimental design for assessing its anti-tumor efficacy in xenograft models.
Signaling Pathway of MDM2 Degradation
Caption: MDM2 degradation pathway initiated by a PROTAC.
Experimental Design and Protocols
A typical in vivo xenograft study for a PROTAC MDM2 degrader involves establishing tumors from a suitable cancer cell line in immunocompromised mice, followed by treatment with the degrader and monitoring of tumor growth and other relevant endpoints.
Experimental Workflow
Caption: In vivo xenograft experimental workflow.
Materials and Reagents
-
Cell Line: A human cancer cell line with wild-type p53 and high MDM2 expression (e.g., RS4;11 acute lymphoblastic leukemia, SJSA-1 osteosarcoma, or other MDM2-amplified solid tumor lines).[8][9]
-
Animals: Immunocompromised mice (e.g., 6-8 week old female SCID or NOD/SCID mice).
-
This compound: Synthesized and purified.
-
Vehicle: Appropriate vehicle for solubilizing the PROTAC (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel: Or other suitable extracellular matrix for cell implantation.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
Experimental Protocol
2.2.1. Cell Culture and Preparation
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 108 cells/mL.
2.2.2. Tumor Implantation
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
2.2.3. Animal Grouping and Treatment
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer "this compound" or vehicle to the respective groups. A representative dosing regimen could be 25 mg/kg administered intravenously (IV) every other day.[8][10] Dose and schedule should be optimized based on preliminary tolerability and efficacy studies.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
2.2.4. Monitoring and Endpoint Analysis
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., Western blotting for MDM2 and p53 levels, immunohistochemistry).
-
Collect blood samples for pharmacokinetic (PK) analysis if required.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | N/A | Data | 0 | Data |
| This compound | 25 mg/kg, IV, Q2D | Data | Data | Data |
| Positive Control (Optional) | Dose & Schedule | Data | Data | Data |
Table 2: Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissues
| Treatment Group | MDM2 Protein Level (relative to Vehicle) | p53 Protein Level (relative to Vehicle) | p21 mRNA Expression (fold change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | Data | Data | Data |
Discussion and Expected Outcomes
Treatment with an effective MDM2 PROTAC degrader is expected to result in significant tumor growth inhibition or even regression in xenograft models of cancers with wild-type p53 and MDM2 overexpression.[8][11][12] This anti-tumor activity should be accompanied by a reduction in MDM2 protein levels and an increase in p53 and its downstream target p21 in the tumor tissue.[8] Minimal toxicity, as indicated by stable body weight, is also a desired outcome.[9][11]
Conclusion
The described in vivo xenograft model provides a robust platform for evaluating the pre-clinical efficacy and mechanism of action of "this compound". The detailed protocols and data presentation guidelines will aid researchers in designing and executing these critical studies for the development of novel cancer therapeutics.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifesensors.com [lifesensors.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
"PROTAC MDM2 Degrader-1" solubility and preparation for in vitro assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PROTAC MDM2 Degrader-1 is a high-purity, research-grade proteolysis-targeting chimera (PROTAC). It is a homo-PROTAC, uniquely designed with ligands for the E3 ubiquitin ligase MDM2 at both ends of the molecule.[1][2] This structure enables it to induce the self-degradation of MDM2, a critical negative regulator of the p53 tumor suppressor.[2] By targeting MDM2 for proteasomal degradation, this compound leads to the stabilization and accumulation of p53, thereby restoring its tumor-suppressive functions, which include cell cycle arrest and apoptosis.[3] These application notes provide detailed protocols for the solubilization and use of this compound in common in vitro assays.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility data for this compound is presented below. Proper handling and storage are crucial for maintaining the compound's stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ | [4] |
| Molecular Weight | 1463.33 g/mol | [4] |
| CAS Number | 2249944-98-5 | [4] |
| Appearance | White to off-white solid powder | [4] |
| In Vitro Solubility | ~100 mg/mL (~68.34 mM) in DMSO | [4] |
| In Vivo Solubility | ≥ 0.62 mg/mL (0.42 mM) in 10% DMSO + 90% Corn Oil | [1][4] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month. Avoid repeated freeze-thaw cycles. Store under nitrogen and avoid moisture. | [1][5] |
Mechanism of Action: MDM2 Self-Degradation and p53 Stabilization
This compound functions as a bifunctional molecule that simultaneously binds to two MDM2 proteins, inducing their proximity. This dimerization facilitates the E3 ligase activity of MDM2, leading to auto-ubiquitination and subsequent recognition and degradation by the 26S proteasome. The degradation of MDM2 prevents the ubiquitination and degradation of its primary substrate, the tumor suppressor p53. Consequently, p53 levels rise, allowing it to transcriptionally activate target genes involved in cell cycle arrest and apoptosis.
Figure 1. Mechanism of action for this compound.
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of a concentrated DMSO stock solution and subsequent dilution into cell culture medium for in vitro experiments.
Figure 2. Workflow for stock solution preparation.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder. (MW = 1463.33 g/mol ). b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 1.46 mg of the compound in 100 µL of DMSO. c. If solubility is an issue, gently warm the solution to 37°C and vortex or sonicate briefly until the solid is fully dissolved.[5]
-
Storage: a. Aliquot the stock solution into small, single-use volumes in sterile cryovials. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Prepare Working Solution: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform a serial dilution of the stock solution into pre-warmed, complete cell culture medium to achieve the final desired concentration (e.g., 5 µM, 10 µM, 20 µM). c. Note: It is critical to add the diluted compound to the cells immediately after preparation to avoid precipitation in the aqueous medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Western Blot for MDM2 Degradation and p53 Upregulation
This protocol details the use of Western blotting to assess the levels of MDM2 and p53 proteins in A549 cells following treatment with this compound.[1][2]
Figure 3. Experimental workflow for Western blot analysis.
Materials:
-
A549 (human lung carcinoma) cells
-
Complete culture medium (e.g., F-12K with 10% FBS)
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-MDM2, anti-p53, anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0 µM, 5 µM, 20 µM).[1] Incubate for a specified time (e.g., 12 or 24 hours).[2]
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using a digital imager. Analyze the band intensities relative to the loading control.
Expected Outcome: A dose-dependent decrease in the MDM2 protein band intensity and a corresponding increase in the p53 protein band intensity compared to the vehicle-treated control.[1][2]
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
A549 cells or other p53 wild-type cancer cell lines
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound (to achieve the final desired concentrations in 200 µL). Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Note: While specific IC₅₀ and DC₅₀ values for "this compound" are not publicly available in the cited literature, related MDM2 degraders show potent anti-proliferative activity in p53 wild-type leukemia cell lines with IC₅₀ values in the low nanomolar range.[6] Researchers should perform dose-response experiments to determine these values in their specific cell line of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MDM2 degrader | CAS# 2249944-98-5 | InvivoChem [invivochem.com]
- 5. glpbio.com [glpbio.com]
- 6. Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal concentration of "PROTAC MDM2 Degrader-1" for A549 cells
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic strategy to target and degrade specific proteins of interest. "PROTAC MDM2 Degrader-1" is a homo-PROTAC designed to induce the self-degradation of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase.[1] MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[2][3] By targeting MDM2 for degradation, "this compound" aims to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53, such as the A549 non-small cell lung cancer cell line.[1][4]
These application notes provide a comprehensive guide for determining the optimal concentration of "this compound" in A549 cells. The protocols detailed below cover essential experiments, including cell viability assays and western blotting to measure MDM2 degradation and p53 stabilization.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Cell Viability (IC50) of this compound in A549 Cells
| Compound | Treatment Duration (hours) | IC50 (µM) |
| This compound | 72 | Expected in the low µM range |
| Non-degrading Control | 72 | Significantly higher than Degrader-1 |
Table 2: MDM2 Degradation (DC50) by this compound in A549 Cells
| Compound | Treatment Duration (hours) | DC50 (µM) | Dmax (%) |
| This compound | 24 | Expected to be ~1 µM | >90% |
Table 3: p53 Stabilization in A549 Cells Treated with this compound
| Treatment | Concentration (µM) | Treatment Duration (hours) | Fold Increase in p53 Levels (relative to vehicle) |
| Vehicle (DMSO) | - | 24 | 1 |
| This compound | 1 | 24 | Expected significant increase |
| This compound | 5 | 24 | Expected significant increase |
| This compound | 10 | 24 | Expected significant increase |
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and PROTAC intervention.
Caption: Workflow for determining optimal PROTAC concentration.
Experimental Protocols
A549 Cell Culture
A549 cells are a human lung carcinoma cell line that is adherent and grows as a monolayer.[5][6]
-
Growth Medium: F-12K Nutrient Mixture (Kaighn's modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5][8]
-
Subculturing:
-
When cells reach 70-90% confluency, aspirate the growth medium.[5]
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[5]
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[8]
-
Resuspend the cell pellet in fresh growth medium and plate into new culture vessels at a split ratio of 1:4 to 1:9.[5][9]
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP.
-
Materials:
-
A549 cells
-
This compound
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of "this compound" in growth medium. A suggested starting range is 0.01 µM to 100 µM.
-
Add the diluted compound to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Western Blot for MDM2 Degradation and p53 Stabilization
This protocol is used to detect changes in protein levels following treatment with "this compound".
-
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of "this compound" (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (DMSO) for 24 hours. A time-course experiment (e.g., 4, 8, 12, 24 hours) can also be performed.[10]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of MDM2 and p53 bands to the loading control. The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) for MDM2 can then be calculated.
-
Determining the Optimal Concentration
The optimal concentration of "this compound" for A549 cells will be the concentration that achieves maximal MDM2 degradation and p53 stabilization, leading to a significant reduction in cell viability. Based on available data for similar compounds, a working concentration range of 1-10 µM is a reasonable starting point for observing these effects.[1][10] The IC50 from the cell viability assay will provide a functional readout of the compound's potency, while the DC50 from the western blot will confirm the on-target effect of MDM2 degradation. The optimal concentration for downstream mechanistic studies would typically be a concentration that gives a robust biological response (e.g., near the IC50 or a concentration that achieves >80% MDM2 degradation).
References
- 1. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 4. Efficient activation of p53 pathway in A549 cells exposed to L2, a novel compound targeting p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. synthego.com [synthego.com]
- 7. reprocell.com [reprocell.com]
- 8. nanopartikel.info [nanopartikel.info]
- 9. A549 Cell Subculture Protocol [a549.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PROTAC MDM2 Degrader-1 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PROTAC MDM2 Degrader-1 in leukemia cell lines. This document includes the mechanism of action, key experimental data, and detailed protocols for relevant assays.
Introduction
In many forms of leukemia with wild-type p53, the tumor suppressor function of p53 is often inhibited by the over-expression of its negative regulator, Murine Double Minute 2 (MDM2).[1][2][3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby promoting cancer cell survival and proliferation.[1][2][4] Proteolysis-targeting chimeras (PROTACs) that target MDM2 represent a promising therapeutic strategy. These bifunctional molecules induce the degradation of MDM2, leading to the stabilization and activation of p53, which in turn can trigger cell cycle arrest and apoptosis in cancer cells.[1][2][3][5]
This compound is a representative molecule of this class. It consists of a ligand that binds to MDM2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or cereblon (CRBN).[2][5][6] This ternary complex formation facilitates the ubiquitination and subsequent degradation of MDM2 by the proteasome.[1][2][4] This catalytic mechanism of action can offer advantages over traditional small molecule inhibitors by overcoming resistance mechanisms related to target protein accumulation.[2][5]
Mechanism of Action
The mechanism of this compound involves hijacking the cell's natural protein disposal system to specifically eliminate the MDM2 protein. This process reactivates the p53 tumor suppressor pathway, leading to anti-leukemic effects in cells with wild-type p53.[3][7] The activity is dependent on the presence of a functional p53.[3]
Caption: MDM2-p53 pathway and this compound mechanism.
Data Presentation
The following tables summarize the quantitative data on the effects of various PROTAC MDM2 degraders in different leukemia cell lines.
Table 1: In Vitro Efficacy of PROTAC MDM2 Degraders in Leukemia Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Notes |
| XY-27 | MOLM13 | Cell Viability | More potent than AMG232 | Demonstrates TP53-dependent activity.[2][4] |
| MV4-11 | Cell Viability | More potent than AMG232 | Greater potency than the MDM2-binding inhibitor AMG232.[2] | |
| MD-265 | Wild-type p53 leukemia cell lines | Cell Viability | Potent inhibition | No activity observed in mutated p53 cell lines.[3] |
| RS4;11 | Cell Viability | Not specified | Induces persistent tumor regression in a xenograft model.[3] | |
| MS3227 | MOLM-13 (WT TP53) | Cell Viability | Potent inhibition | Induces cell-cycle arrest and apoptosis.[5] |
| U-937 (mutant TP53) | MDM2 Degradation | Effective at 100-250 nM | Used to assess direct MDM2 degradation without p53 feedback.[5] | |
| MD-222 | RS4;11 | Cell Viability | Potent inhibition | Much more potent than corresponding MDM2 inhibitors.[7] |
| MV4;11 | Cell Viability | Potent inhibition | High cellular specificity for wild-type p53 cells.[7] | |
| WB214 | RS4;11 | Cell Viability | Potent inhibition | Identified as a potent anti-proliferative agent.[6] |
Table 2: Protein Degradation and Pathway Activation
| Compound | Cell Line | Treatment | Effect on MDM2 | Effect on p53 | Downstream Effects |
| XY-27 | U937 | 24 hrs, 5 nM - 1 µM | Concentration-dependent degradation | Upregulation | Induction of p21 and PUMA.[2] |
| MD-265 | Wild-type p53 cancer cells | As low as 1 nM | Effective depletion | Strong activation | Selective inhibition of cell growth.[3] |
| MS3227 | MOLM-13 | Not specified | Degradation | Higher induction than AMG 232 | Increased p21 levels.[5] |
| MD-222 | RS4;11 | Dose-dependent | Effective depletion | Accumulation | Effective activation of wild-type p53.[7] |
| MV4;11 | Not specified | Potent depletion | Accumulation | Potent induction of MDM2 degradation.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Caption: Workflow for a standard MTT-based cell viability assay.
Materials:
-
Leukemia cell lines (e.g., MOLM13, MV4-11, RS4;11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blotting for MDM2 and p53
This protocol is for assessing the degradation of MDM2 and the stabilization of p53 following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-Actin or anti-Vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 24 hours).[2] Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or Vinculin).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
This compound and similar molecules have demonstrated significant potential as therapeutic agents for leukemia with wild-type p53.[2][3][5] Their ability to catalytically degrade MDM2 leads to robust p53 activation and subsequent cancer cell death. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of these promising compounds in a laboratory setting. Further preclinical and clinical studies are warranted to fully evaluate their therapeutic potential.[1][3]
References
- 1. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. An MDM2 Degrader for Treatment of Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Apoptosis and Cell Cycle Analysis with PROTAC MDM2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC MDM2 Degrader-1 is a specialized chemical probe that belongs to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed as a "homo-PROTAC," where both ends of the molecule bind to the Murine Double Minute 2 (MDM2) protein. This unique mechanism leverages the intrinsic E3 ubiquitin ligase activity of MDM2 to induce its own ubiquitination and subsequent degradation by the proteasome.[1]
The degradation of MDM2 is a critical event in cancer biology. MDM2 is a primary negative regulator of the p53 tumor suppressor protein.[2][3] By targeting p53 for ubiquitination and proteasomal degradation, MDM2 effectively dampens its tumor-suppressive functions. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 activity and promoting uncontrolled cell growth.[2]
By inducing the degradation of MDM2, this compound disrupts the MDM2-p53 interaction. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes.[4] These target genes are involved in critical cellular processes such as cell cycle arrest and apoptosis, making this compound a valuable tool for studying the p53 signaling pathway and as a potential therapeutic strategy in cancers with wild-type p53.[2][4]
Mechanism of Action: p53-Dependent Apoptosis and Cell Cycle Arrest
The primary mechanism of action of this compound is the induction of p53-mediated apoptosis and cell cycle arrest through the degradation of MDM2. The sequence of events is as follows:
-
MDM2 Degradation: this compound enters the cell and binds to MDM2, inducing its self-ubiquitination and degradation.
-
p53 Stabilization: With the degradation of its negative regulator, p53 protein levels stabilize and accumulate within the cell.
-
Transcriptional Activation: Stabilized p53 acts as a transcription factor, binding to the promoter regions of its target genes.
-
Cell Cycle Arrest: One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, typically at the G1/S or G2/M checkpoints.[5]
-
Apoptosis Induction: p53 also transcriptionally activates pro-apoptotic genes such as BAX, PUMA, and NOXA.[6] The products of these genes lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately, programmed cell death.
Data Presentation
The following tables provide representative quantitative data on the effects of an MDM2 degrader on various cellular parameters. The data is compiled from studies on well-characterized MDM2 PROTACs and serves as an example of expected results.
Table 1: MDM2 Degradation and p53/p21 Accumulation
| Treatment (24h) | MDM2 Level (% of Control) | p53 Level (Fold Change) | p21 Level (Fold Change) |
| Vehicle Control | 100% | 1.0 | 1.0 |
| MDM2 Degrader (10 nM) | 45% | 3.2 | 2.5 |
| MDM2 Degrader (50 nM) | 15% | 8.5 | 6.8 |
| MDM2 Degrader (100 nM) | <5% | 12.1 | 9.3 |
Table 2: Cell Cycle Analysis in p53 Wild-Type Cancer Cells
| Treatment (48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| MDM2 Degrader (50 nM) | 68% | 15% | 17% |
| MDM2 Degrader (100 nM) | 75% | 8% | 17% |
Table 3: Induction of Apoptosis in p53 Wild-Type Cancer Cells
| Treatment (72h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| MDM2 Degrader (50 nM) | 18.5% | 8.2% | 26.7% |
| MDM2 Degrader (100 nM) | 25.3% | 15.1% | 40.4% |
Table 4: Cell Viability (MTT Assay)
| Cell Line (p53 status) | Treatment (72h) | % Cell Viability | IC50 |
| Cancer Cell Line (WT) | Vehicle Control | 100% | \multirow{3}{}{~50 nM} |
| MDM2 Degrader (50 nM) | 52% | ||
| MDM2 Degrader (100 nM) | 31% | ||
| Cancer Cell Line (mutant) | Vehicle Control | 100% | \multirow{3}{}{>10 µM} |
| MDM2 Degrader (50 nM) | 98% | ||
| MDM2 Degrader (100 nM) | 95% |
Experimental Protocols
Protocol 1: Western Blot for MDM2, p53, and p21
This protocol details the detection of protein level changes in MDM2, p53, and p21 following treatment with this compound.
Materials:
-
This compound
-
p53 wild-type cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. GAPDH or β-actin should be used as a loading control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][8][9][10][11]
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells (including supernatant for floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS and add dropwise to 5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and PI double staining followed by flow cytometry.[12][13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Cell Viability Assay (MTT)
This protocol measures cell viability based on the metabolic activity of the cells.[15][16][17][18]
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control for the desired time (e.g., 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity | PLOS Genetics [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
Troubleshooting & Optimization
Overcoming the hook effect with "PROTAC MDM2 Degrader-1"
Welcome to the technical support center for PROTAC MDM2 Degrader-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the MDM2 protein.[1] It functions by simultaneously binding to the MDM2 protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome.[1][2] By degrading MDM2, a negative regulator of the p53 tumor suppressor, this PROTAC can lead to the accumulation of p53, thereby activating its tumor-suppressive functions.[1]
Q2: What is the "hook effect" and how does it relate to this compound?
A2: The hook effect is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with MDM2 or the E3 ligase alone) rather than the productive ternary complex (MDM2-PROTAC-E3 ligase) required for degradation. This leads to a characteristic bell-shaped dose-response curve.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on available data, a starting concentration range of 5-20 µM for a 12-hour incubation period has been shown to inhibit MDM2 expression in A549 cells.[1] However, to fully characterize the activity and identify the optimal concentration while avoiding the hook effect, it is recommended to perform a dose-response experiment with a broader range of concentrations (e.g., 0.01 µM to 50 µM).
Q4: How can I confirm that MDM2 is being degraded?
A4: The most common method to confirm protein degradation is Western blotting. By treating your cells with this compound and a vehicle control, you can lyse the cells and then use an antibody specific to MDM2 to visualize the protein levels. A decrease in the MDM2 band intensity in the PROTAC-treated sample compared to the control indicates degradation.
Q5: What are DC50 and Dmax values?
A5:
-
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. It is a measure of the potency of the degrader.
-
Dmax is the maximum percentage of target protein degradation that can be achieved with the PROTAC.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No MDM2 degradation observed. | 1. Suboptimal PROTAC concentration: The concentration used may be too low or in the range of the hook effect. 2. Incorrect incubation time: The time may be too short for degradation to occur. 3. Low E3 ligase expression: The cell line used may not express sufficient levels of the recruited E3 ligase. 4. Inactive compound: The PROTAC may have degraded due to improper storage. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours). 3. Verify the expression of the relevant E3 ligase in your cell line via Western blot or qPCR. Consider using a different cell line with known high expression. 4. Ensure the compound is stored correctly as per the datasheet (-20°C or -80°C) and prepare fresh stock solutions.[1] |
| Weak MDM2 degradation. | 1. Cell permeability issues: The PROTAC may not be efficiently entering the cells. 2. High protein turnover: The synthesis rate of new MDM2 protein may be counteracting the degradation. | 1. Consider using a cell permeability assay to assess uptake. 2. Treat cells with a protein synthesis inhibitor like cycloheximide alongside the PROTAC to isolate the degradation effect. |
| Observing the hook effect (degradation decreases at high concentrations). | Formation of binary complexes: At high concentrations, the PROTAC is saturating either MDM2 or the E3 ligase individually, preventing the formation of the productive ternary complex. | This is an inherent property of many PROTACs. The optimal concentration for your experiments will be at the peak of the degradation curve, before the hook effect becomes prominent. Operating at concentrations that give maximal degradation (Dmax) is recommended. |
| Cell toxicity observed. | 1. Off-target effects: The PROTAC may be affecting other cellular processes. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the PROTAC. 2. Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all samples (typically ≤ 0.1%). |
Quantitative Data Summary
The following table provides example quantitative data for a typical MDM2 PROTAC degrader. These values should be used as a reference, and it is crucial to determine these parameters for your specific experimental system.
| Parameter | Example Value | Cell Line | Incubation Time |
| DC50 | 32 nM | RS4;11 | 2 hours |
| Dmax | >95% | RS4;11 | 2 hours |
| Optimal Concentration | 100 nM | A549 | 12 hours |
Note: This is representative data based on similar MDM2 PROTACs. Actual values for this compound should be determined empirically.
Experimental Protocols
Protocol 1: Western Blotting for MDM2 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 12 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against MDM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: The hook effect at high PROTAC concentrations.
Caption: Experimental workflow for Western blotting.
References
Optimizing Linker Length for MDM2 PROTACs: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of MDM2-targeting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for MDM2 PROTAC efficacy?
The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the MDM2 E3 ligase, the PROTAC, and the target protein.[1][2] An optimal linker length and composition are essential for orienting the two proteins in a way that facilitates the efficient transfer of ubiquitin from the E2-E3 ligase complex to the target protein, leading to its subsequent degradation by the proteasome.[1][2] If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both MDM2 and the target protein. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3]
Q2: What are the most common types of linkers used for MDM2 PROTACs?
Polyethylene glycol (PEG) and alkyl chains are the most commonly used linkers in PROTAC design due to their flexibility and well-understood chemical properties.[1] These linkers allow for the systematic variation of length to empirically determine the optimal distance for ternary complex formation. Some studies have also explored more rigid linkers, such as those containing aromatic or cyclic moieties, to restrict conformational flexibility and potentially improve efficacy and selectivity.
Q3: Is there a universal "optimal" linker length for all MDM2 PROTACs?
No, the optimal linker length is highly dependent on the specific warhead (target-binding ligand) and the anchor (MDM2-binding ligand) used in the PROTAC design. The binding pockets and the overall three-dimensional structures of the target protein and MDM2 dictate the required spatial arrangement for a productive ternary complex. Therefore, the linker length must be empirically optimized for each new PROTAC system.[1]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where, at high concentrations, the degradation efficiency decreases.[4][5][6] This occurs because the excess PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which are non-productive and compete with the formation of the essential ternary complex.[4][5][6] To mitigate the hook effect, it is crucial to perform dose-response experiments over a wide range of concentrations to identify the optimal concentration for maximal degradation. If the hook effect is pronounced, redesigning the PROTAC with altered binding affinities or linker properties may be necessary to favor the formation of the ternary complex.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| PROTAC binds to MDM2 and the target protein in binary assays, but no degradation is observed. | 1. Suboptimal Linker Length: The linker may be too short or too long to facilitate a productive ternary complex. 2. Incorrect Linker Attachment Point: The linker may be attached to a position on the warhead or anchor that sterically hinders ternary complex formation. 3. Poor Ternary Complex Cooperativity: The binding of the second protein to the PROTAC-protein binary complex is not favorable. | 1. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6). Test each for degradation activity. 2. Analyze the co-crystal structures (if available) of the warhead and anchor with their respective proteins to identify alternative, solvent-exposed attachment points for the linker. 3. Perform biophysical assays (e.g., SPR, ITC, FRET) to assess ternary complex formation and cooperativity. A lack of positive cooperativity may indicate a need for linker redesign. |
| High concentrations of PROTAC lead to decreased degradation (Hook Effect). | Formation of non-productive binary complexes (PROTAC-MDM2 or PROTAC-Target) that compete with the ternary complex. [4][5][6] | 1. Perform a detailed dose-response curve to determine the optimal concentration range for degradation. 2. If the hook effect is severe and limits the therapeutic window, consider redesigning the PROTAC with a lower affinity ligand for either the target or MDM2 to disfavor binary complex formation at high concentrations. |
| PROTAC shows good degradation in biochemical assays but poor activity in cells. | 1. Poor Cell Permeability: The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane. 2. Instability: The PROTAC may be rapidly metabolized or degraded within the cell. | 1. Assess the physicochemical properties of the PROTAC (e.g., cLogP, molecular weight). Consider modifications to the linker or ligands to improve cell permeability. 2. Perform metabolic stability assays (e.g., incubation with liver microsomes) to assess the PROTAC's stability. Modify the PROTAC structure to block potential metabolic hotspots. |
| Unexpected off-target degradation is observed. | The linker may allow for the formation of alternative ternary complexes with other proteins. | 1. Perform proteomic studies (e.g., mass spectrometry) to identify off-target proteins. 2. Redesign the linker to be more rigid or to have different chemical properties to disfavor the formation of off-target ternary complexes. |
Data Presentation
Table 1: Impact of Linker Length on MDM2 PROTAC Activity (Hypothetical Data)
| PROTAC ID | Linker Type | Linker Length (atoms) | MDM2 Binding (Kd, nM) | Target Binding (Kd, nM) | DC50 (nM) | Dmax (%) |
| MDM2-P1 | PEG | 8 | 50 | 100 | >1000 | <10 |
| MDM2-P2 | PEG | 12 | 55 | 110 | 500 | 45 |
| MDM2-P3 | PEG | 16 | 52 | 105 | 50 | 95 |
| MDM2-P4 | PEG | 20 | 60 | 120 | 200 | 70 |
| MDM2-P5 | Alkyl | 16 | 58 | 115 | 80 | 85 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific PROTAC system.
Experimental Protocols
Western Blotting for MDM2 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the MDM2 PROTAC for the desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MDM2 band intensity to the loading control. Calculate the percentage of MDM2 degradation relative to the vehicle control.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.[7][8][9][10][11]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the MDM2 PROTAC. Include a vehicle control and a positive control for cytotoxicity.[7][8][9]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[7][10]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][8][10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8][10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
-
Reagents:
-
Fluorescently labeled ligand for either MDM2 or the target protein.
-
Purified MDM2 protein.
-
Purified target protein.
-
MDM2 PROTACs with varying linker lengths.
-
-
Binary Binding Assays: First, determine the binding affinity of the fluorescent ligand to its respective protein and the binding affinities of the PROTACs to both MDM2 and the target protein individually.
-
Ternary Complex Assay:
-
In a microplate, add a fixed concentration of the fluorescently labeled protein and a saturating concentration of the first binding partner (either MDM2 or the target protein).
-
Add increasing concentrations of the MDM2 PROTAC.
-
Add a fixed concentration of the second binding partner.
-
Incubate to allow the components to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: An increase in fluorescence polarization upon the addition of the second protein indicates the formation of a ternary complex. The data can be fit to a binding model to determine the cooperativity of ternary complex formation.[12][13]
Visualizations
Caption: MDM2-p53 signaling and PROTAC-mediated degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untitled Document [arxiv.org]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. protocols.io [protocols.io]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
"PROTAC MDM2 Degrader-1" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of PROTAC MDM2 Degrader-1, along with troubleshooting guides and frequently asked questions to ensure reliable experimental outcomes.
Stability and Storage Data
Proper handling and storage of this compound are critical for maintaining its integrity and activity. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | 3 years | |
| Stock Solution (in DMSO) | -80°C | 6 months | Store under nitrogen.[1] Avoid repeated freeze-thaw cycles.[2][3] |
| -20°C | 1 month | Store under nitrogen.[1] Avoid repeated freeze-thaw cycles.[2][3] | |
| In Vivo Formulation | Prepare Freshly | Use on the same day | It is recommended to prepare the working solution for in vivo experiments freshly.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[2][4][5][6] To prepare a stock solution, dissolve the solid compound in high-purity DMSO to your desired concentration. For example, a 10 mM stock solution is commonly used. To aid dissolution, you can warm the solution to 37°C and use sonication.[2][3]
Q2: My experimental results are inconsistent. Could the degrader have degraded?
A2: Inconsistent results can be due to compound degradation. First, verify that you have been following the recommended storage conditions.[1][2] Improper storage, such as storing a DMSO stock solution at -20°C for longer than one month or repeated freeze-thaw cycles, can lead to degradation.[1][2][3] If you suspect degradation, it is recommended to use a fresh vial of the compound or a newly prepared stock solution.
Q3: Can I store the stock solution at 4°C for a short period?
A3: There is no specific data available for short-term storage at 4°C. To ensure the integrity of the compound, it is best to adhere to the recommended storage conditions of -20°C or -80°C for stock solutions.[1][2]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for this compound are not publicly available, it is a general good laboratory practice to protect all chemical compounds from prolonged exposure to light. One source suggests protecting the compound from light. Store the solid compound and stock solutions in amber vials or tubes wrapped in foil.
Q5: How many times can I freeze and thaw my stock solution?
A5: It is recommended to avoid repeated freeze-thaw cycles.[2][3] For best results, aliquot your stock solution into single-use volumes before freezing. This will minimize the number of times the main stock is subjected to temperature changes.
Troubleshooting Guide
If you are encountering issues in your experiments with this compound, the following guide may help you troubleshoot the problem.
Issue 1: No or reduced degradation of MDM2 protein.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Confirm that the compound has been stored correctly according to the stability data table. If in doubt, use a fresh vial of the degrader and prepare a new stock solution.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. A concentration range of 5-20 µM has been shown to be effective in A549 cells.[1]
-
-
Possible Cause 3: Cell Line Specificity.
-
Troubleshooting Step: Ensure that your cell line expresses MDM2 and the necessary components of the ubiquitin-proteasome system.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: PROTACs can sometimes precipitate in aqueous media. Ensure that the final concentration of DMSO in your cell culture media is low and consistent across all wells. Visually inspect your working solutions for any signs of precipitation.
-
-
Possible Cause 2: Inconsistent Cell Health.
-
Troubleshooting Step: Ensure your cells are healthy and in the logarithmic growth phase. High cell density or poor cell health can affect experimental outcomes.
-
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution to mix. If necessary, gently warm the vial to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution.[2][3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Western Blot for MDM2 Degradation
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 12 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the MDM2 signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Potential off-target effects of "PROTAC MDM2 Degrader-1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PROTAC MDM2 Degrader-1. The information is designed to address specific experimental issues and provide guidance on interpreting results related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the MDM2 protein. It functions by simultaneously binding to MDM2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. A key feature of MDM2-targeting PROTACs is their dual-action potential: by degrading MDM2, they not only eliminate a target protein but also stabilize the tumor suppressor protein p53, which is negatively regulated by MDM2.[1][2] This can lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Q2: How does the selectivity of this compound compare to traditional MDM2 inhibitors?
A2: PROTACs can offer improved selectivity over traditional inhibitors. While small molecule inhibitors block the function of a protein, PROTACs eliminate the entire protein, which can lead to a more profound and sustained biological effect.[4][5] The selectivity of a PROTAC is determined by the binding affinities of its ligands for the target protein and the E3 ligase, as well as the stability and efficiency of the ternary complex formation. However, like any therapeutic agent, off-target effects are possible and require careful evaluation.
Q3: What are the potential on-target toxicities associated with MDM2 degradation?
A3: Since MDM2 is a key negative regulator of p53, potent degradation of MDM2 can lead to significant p53 activation in normal tissues. This "on-target" toxicity can manifest in tissues with high cell turnover, such as the bone marrow, spleen, and gastrointestinal tract, and is a known dose-limiting toxicity for MDM2-p53 inhibitors.[4] Careful dose-escalation studies are crucial to identify a therapeutic window.
Q4: What are the best methods to assess the global selectivity and potential off-target effects of this compound?
A4: Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of PROTACs in an unbiased manner.[6] Techniques like Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA) can quantify changes in the abundance of thousands of proteins across the proteome following treatment with the degrader.[7] This allows for the identification of not only the intended target degradation but also any unintended protein degradation (off-targets).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No MDM2 Degradation Observed | 1. Cell line suitability: The cell line may not express the necessary E3 ligase (e.g., Cereblon or VHL) or may have very low MDM2 expression. 2. Compound inactivity: The PROTAC may be degraded or inactive. 3. Experimental conditions: Suboptimal concentration or incubation time. | 1. Confirm E3 ligase and MDM2 expression: Use Western blot or qPCR to verify the presence of the required E3 ligase and the target protein. 2. Verify compound integrity: Use a fresh stock of the PROTAC. 3. Optimize experiment: Perform a dose-response and time-course experiment to determine the optimal conditions for MDM2 degradation. |
| Unexpected Cell Toxicity in p53-mutant Cells | 1. Off-target degradation: The PROTAC may be degrading an essential protein other than MDM2. 2. p53-independent MDM2 activity: MDM2 has p53-independent functions that, when inhibited, could lead to toxicity. | 1. Perform global proteomics: Use mass spectrometry to identify any off-target proteins that are degraded.[6][7] 2. Validate off-targets: Use siRNA or CRISPR to knock down identified off-targets and see if the phenotype is recapitulated. |
| Discrepancy Between MDM2 Degradation and Downstream p53 Activation | 1. Cellular context: The cell line may have defects in the p53 signaling pathway downstream of MDM2. 2. Transient effect: MDM2 degradation may be rapid, but p53 accumulation and activation of its target genes (like p21) may have a delayed onset. | 1. Verify p53 pathway integrity: Ensure the p53 in your cell line is wild-type and functional. 2. Perform a time-course experiment: Analyze MDM2, p53, and p21 levels at multiple time points (e.g., 2, 6, 12, 24 hours). |
| Variable Results Between Experiments | 1. Compound stability: The PROTAC may be unstable in solution. 2. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Inconsistent cell density: Cell density can affect PROTAC efficacy. | 1. Prepare fresh solutions: Aliquot and store the PROTAC as recommended and prepare fresh dilutions for each experiment. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize cell seeding: Ensure consistent cell numbers are plated for each experiment. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound based on typical findings for potent MDM2 degraders.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | p53 Status | MDM2 DC50 (nM) | GI50 (nM) |
| RS4;11 (Leukemia) | Wild-Type | 1.5 | 2.5 |
| MV4-11 (Leukemia) | Wild-Type | 2.0 | 3.1 |
| A549 (Lung Cancer) | Wild-Type | 10.5 | 15.2 |
| PC-3 (Prostate Cancer) | Null | >1000 | >1000 |
| HT-29 (Colon Cancer) | Mutant | >1000 | >1000 |
DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required to inhibit cell growth by 50%.
Table 2: Proteomics-Based Off-Target Profile (Hypothetical Data) Data represents protein fold-change after 24h treatment with 10x DC50 of this compound in RS4;11 cells.
| Protein | UniProt ID | On/Off-Target | Fold Change vs. Vehicle | Biological Function |
| MDM2 | Q00987 | On-Target | -1.8 (log2) | E3 ubiquitin ligase, p53 regulator |
| p53 | P04637 | Downstream Effect | +1.5 (log2) | Tumor suppressor |
| p21 | P38936 | Downstream Effect | +1.2 (log2) | Cell cycle inhibitor |
| BRD4 | O60885 | Potential Off-Target | -0.2 (log2) | Transcriptional regulator |
| CDK4 | P11802 | No Significant Change | +0.05 (log2) | Cell cycle kinase |
| CDK6 | Q00534 | No Significant Change | -0.02 (log2) | Cell cycle kinase |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Plate cells (e.g., RS4;11) at a consistent density and allow them to adhere overnight. Treat cells with this compound (at a concentration known to induce maximal degradation, e.g., 10x DC50) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest and wash cells with cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest proteins with trypsin. Label the resulting peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol to allow for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant). Identify and quantify proteins, and perform statistical analysis to determine significant changes in protein abundance between the treated and control groups. Proteins showing significant degradation are considered potential off-targets.
Protocol 2: Western Blot for Target Validation
-
Sample Preparation: Treat cells with varying concentrations of this compound for a set time. Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a species-appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantification: Densitometrically quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Visualizations
Caption: Mechanism of action for this compound and its downstream effects on p53.
Caption: Troubleshooting workflow for identifying potential off-target effects.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Cell permeability issues with "PROTAC MDM2 Degrader-1"
Welcome to the technical support center for PROTAC MDM2 Degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the MDM2 protein. It is a homobifunctional degrader, meaning both ends of its linker molecule are ligands for MDM2.[1][2][3] This design allows it to not only block the interaction between MDM2 and the tumor suppressor protein p53 but also to utilize MDM2's own E3 ligase functionality to induce its self-ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of MDM2 leads to the accumulation of p53, which can then activate downstream pathways to inhibit tumor cell growth.[4][5][6]
Q2: What are the expected cellular effects of this compound treatment?
A2: In cancer cells with wild-type p53, treatment with this compound is expected to lead to a dose-dependent decrease in MDM2 protein levels and a corresponding increase in p53 protein levels.[1] This reactivation of p53 can induce cell cycle arrest, apoptosis, and senescence.[5][7] For example, in A549 cells, treatment with 5-20 µM of this compound for 12 hours has been shown to inhibit MDM2 expression and promote p53 expression.[1]
Q3: Why am I not observing MDM2 degradation after treatment?
A3: Several factors could contribute to a lack of MDM2 degradation. These include issues with cell permeability, compound stability, experimental setup, or the specific cell line being used. Please refer to the troubleshooting section below for a detailed guide on how to address this issue.
Q4: Are there known cell permeability issues with PROTACs in general?
A4: Yes, due to their high molecular weight (typically over 800 Da) and large polar surface area, many PROTACs exhibit poor cell permeability compared to traditional small molecule drugs that often follow Lipinski's "rule-of-five".[8][9] This can be a significant hurdle in achieving effective intracellular concentrations.
Troubleshooting Guide
Problem 1: No or low degradation of MDM2 observed in Western Blot.
This is a common issue that can be traced back to several potential causes. Follow this workflow to troubleshoot the problem.
Experimental Workflow for Troubleshooting Lack of MDM2 Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | MDM2 degrader | CAS# 2249944-98-5 | InvivoChem [invivochem.com]
- 4. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. seranovo.com [seranovo.com]
How to minimize toxicity of "PROTAC MDM2 Degrader-1" in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of "PROTAC MDM2 Degrader-1".
Troubleshooting In Vivo Toxicity
Researchers may encounter several challenges during in vivo studies with this compound. This guide provides a structured approach to identifying and mitigating common toxicities.
Issue 1: Hematological Toxicities (Thrombocytopenia, Neutropenia)
-
Symptom: Significant decrease in platelet and/or neutrophil counts in treated animals.
-
Potential Cause: On-target activation of p53 in hematopoietic progenitor cells can lead to cell cycle arrest and apoptosis, a known class effect of MDM2 inhibitors.[1][2][3]
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to a level that maintains efficacy but reduces the impact on hematopoietic cells.
-
Dosing Schedule Modification: Change the dosing schedule (e.g., from daily to every other day or weekly) to allow for recovery of hematopoietic cell populations.[1]
-
Supportive Care: In preclinical models, consider the use of supportive care agents if the hematological toxicity is dose-limiting but the anti-tumor effect is promising.
-
Biomarker Analysis: Monitor p53 activation markers in blood and bone marrow to correlate with the observed toxicity.
-
Issue 2: Gastrointestinal (GI) Toxicity (Diarrhea, Weight Loss)
-
Symptom: Animals exhibit diarrhea, significant weight loss, or other signs of GI distress.
-
Potential Cause: Activation of p53 in the intestinal crypt cells can disrupt normal gut homeostasis. This is a potential on-target toxicity of MDM2 inhibition.[3][4]
-
Troubleshooting Steps:
-
Formulation Optimization: Ensure the formulation is optimal for the route of administration to minimize local irritation and improve absorption. For "this compound", a common in vivo formulation is 10% DMSO in corn oil.[5][6] Ensure the solution is clear and well-mixed before administration.[5][7]
-
Dose and Schedule Adjustment: Similar to hematological toxicities, reducing the dose or altering the dosing schedule can alleviate GI side effects.
-
Supportive Care: Provide nutritional support and hydration to animals exhibiting weight loss.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the GI tract to assess for any tissue damage.
-
Issue 3: Off-Target Toxicities
-
Symptom: Unexpected toxicities in organs not typically associated with MDM2/p53 biology (e.g., liver, kidney, cardiovascular).
-
Potential Cause: Unintended degradation of other proteins ("neo-substrates") due to the specific PROTAC molecule's structure or sequestration of the E3 ligase from its natural substrates.[8][9]
-
Troubleshooting Steps:
-
Comprehensive Toxicological Assessment: Conduct a thorough toxicological evaluation, including clinical observations, body weight monitoring, clinical pathology (hematology and serum chemistry), and histopathology of major organs.[]
-
Proteomics Analysis: In cases of severe, unexplained toxicity, consider performing global proteomics on affected tissues to identify any off-target protein degradation.[8]
-
Structure-Toxicity Relationship: If possible, compare the toxicity profile with that of structurally related PROTACs or the parent MDM2 inhibitor to identify potential structural motifs contributing to the off-target effects.
-
Issue 4: Lack of Efficacy at Tolerated Doses
-
Symptom: No significant anti-tumor effect is observed at doses that do not cause overt toxicity.
-
Potential Cause: Poor pharmacokinetic properties, suboptimal formulation, or the "hook effect" where high concentrations of the PROTAC inhibit the formation of the productive ternary complex.[9]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to ensure that the PROTAC is reaching the target tissue at concentrations sufficient to degrade MDM2.[11]
-
Formulation Improvement: Experiment with different formulation strategies to enhance solubility and bioavailability.[5][7]
-
Dose-Response Evaluation: Carefully evaluate the dose-response curve to identify the optimal therapeutic window and to check for a potential hook effect, where higher doses may be less effective.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of this compound?
A1: Based on the mechanism of MDM2 degradation and subsequent p53 activation, the most anticipated on-target toxicities are those affecting rapidly proliferating normal tissues. These primarily include hematological toxicities such as thrombocytopenia and neutropenia, as well as gastrointestinal disturbances.[1][3][4] These effects are generally considered to be mechanism-based and dose-dependent.
Q2: How can I formulate this compound for in vivo studies?
A2: Vendor datasheets suggest that this compound can be formulated for in vivo use. A common recommendation is to first dissolve the compound in DMSO to create a stock solution, and then dilute it with a vehicle such as corn oil.[5][6][7] A typical final formulation might be 10% DMSO and 90% corn oil.[5][6] It is crucial to ensure the final solution is clear and homogenous before administration.[7]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" occurs when excessive concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-MDM2 or PROTAC-E3 ligase) instead of the productive ternary complex (MDM2-PROTAC-E3 ligase), which reduces the efficiency of protein degradation.[9] To avoid this, it is important to perform a careful dose-titration study to find the optimal concentration range for MDM2 degradation in vivo.
Q4: How does a PROTAC-mediated degradation of MDM2 differ from small molecule inhibition in terms of potential toxicity?
A4: While both approaches activate p53, PROTACs eliminate the MDM2 protein, which can lead to a more sustained p53 activation compared to inhibitors that can be cleared more rapidly. A potential advantage of degradation is overcoming the feedback loop where p53 activation upregulates MDM2 transcription, which can counteract the effect of an inhibitor.[12] However, the sustained degradation could also potentially prolong on-target toxicities if not carefully managed through dose and schedule optimization.
Q5: What are some key experimental readouts to monitor for toxicity in vivo?
A5: Key readouts include:
-
General Health: Daily monitoring of body weight, food and water intake, and clinical signs of distress (e.g., changes in posture, activity, grooming).[]
-
Hematology: Complete blood counts (CBCs) to monitor for cytopenias.[4]
-
Serum Chemistry: To assess liver and kidney function.
-
Histopathology: Microscopic examination of major organs at the end of the study to identify any tissue damage.[]
-
Biomarkers: Measurement of target engagement (MDM2 levels in tumor and surrogate tissues) and p53 activation (e.g., p21 expression).[11]
Data Summary Tables
Table 1: Potential In Vivo Toxicities of MDM2 Degraders and Corresponding Monitoring Parameters
| Toxicity Class | Potential Manifestation | Key Monitoring Parameters |
| On-Target Toxicity | ||
| Hematological | Thrombocytopenia, Neutropenia, Anemia | Complete Blood Counts (CBCs) at baseline and regular intervals.[3][4] |
| Gastrointestinal | Diarrhea, Weight Loss, Dehydration | Daily body weight measurements, clinical observation of stool consistency.[3] |
| Off-Target Toxicity | ||
| Hepatotoxicity | Elevated liver enzymes (ALT, AST) | Serum chemistry panels. |
| Nephrotoxicity | Increased BUN, Creatinine | Serum chemistry panels. |
| General | Lethargy, Rough Coat | Daily clinical observations. |
Table 2: Recommended In Vivo Formulation for this compound
| Component | Percentage/Role | Reference |
| DMSO | 10% (as a solubilizing agent for the initial stock solution) | [5][6] |
| Corn Oil | 90% (as the vehicle for administration) | [5][6] |
| Note: | Always prepare fresh daily. Ensure the final solution is clear and homogenous before injection. The order of mixing solvents is important. | [5][7] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound
-
Animal Model: Select a relevant rodent model (e.g., mice or rats).
-
Dose Formulation: Prepare the dosing solution of this compound as described in Table 2. Also, prepare a vehicle-only control group.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of the PROTAC. The dose range should be selected based on in vitro efficacy data and any available in vivo data for similar compounds.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal, oral gavage).
-
Monitoring:
-
Daily: Record clinical observations, body weights, and any signs of morbidity.
-
Weekly (or as needed): Collect blood samples for complete blood counts and serum chemistry analysis.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 14 or 28 days), or if humane endpoints are reached, euthanize the animals.
-
Perform a gross necropsy, recording any abnormalities.
-
Collect major organs (liver, kidney, spleen, heart, lungs, GI tract, etc.) and tumors for histopathological analysis.
-
Collect tumor and/or surrogate tissues for pharmacodynamic biomarker analysis (e.g., Western blot for MDM2 and p21).[11]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Evaluating dose-limiting toxicities of MDM2 inhibitors in patients with solid organ and hematologic malignancies: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | MDM2 degrader | CAS# 2249944-98-5 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
Addressing resistance to "PROTAC MDM2 Degrader-1" in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC MDM2 Degrader-1 in cancer cell studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a homo-PROTAC, a bifunctional molecule designed to induce the self-degradation of Mouse Double Minute 2 (MDM2). It functions by simultaneously binding to two MDM2 molecules, forcing their dimerization. This induced proximity facilitates the E3 ubiquitin ligase activity inherent in one MDM2 molecule to ubiquitinate the other.[1][2] This polyubiquitination marks the target MDM2 for degradation by the 26S proteasome.[1] The degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, leads to the accumulation and activation of p53, which can then initiate downstream anti-tumor effects such as cell cycle arrest and apoptosis.
Q2: What is the expected outcome of successful this compound treatment in p53 wild-type cancer cells?
A2: In p53 wild-type cancer cells, successful treatment should result in a significant reduction in MDM2 protein levels, a corresponding increase in p53 protein levels, and the upregulation of p53 target genes (e.g., p21, PUMA). This should ultimately lead to decreased cell viability and induction of apoptosis.
Q3: Can this compound be used in cancer cells with mutated or deleted p53?
A3: The primary anti-cancer activity of MDM2 degradation is the reactivation of p53. Therefore, in cell lines with mutated or deleted p53, the downstream effects of p53 activation will be absent. However, some studies suggest that MDM2 may have p53-independent oncogenic functions. The efficacy in such cell lines would depend on the extent to which the cells are reliant on these p53-independent functions of MDM2.
Q4: How does this compound differ from a traditional MDM2 inhibitor?
A4: Traditional MDM2 inhibitors block the interaction between MDM2 and p53, leading to p53 stabilization. However, this can also lead to a feedback loop where activated p53 upregulates MDM2 transcription, potentially limiting the inhibitor's efficacy. This compound, on the other hand, eliminates the MDM2 protein altogether, which can lead to a more sustained and robust activation of p53 and may overcome this feedback-mediated resistance.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Problem 1: No significant degradation of MDM2 is observed.
| Possible Cause | Suggested Solution |
| Suboptimal concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Low cellular uptake of the PROTAC | If available, use a fluorescently labeled version of the PROTAC to confirm cellular uptake via microscopy or flow cytometry. |
| Impaired ubiquitin-proteasome system (UPS) | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside the PROTAC. An accumulation of ubiquitinated proteins would suggest the UPS is functional. |
| Cell line-specific insensitivity | Some cell lines may have inherent resistance mechanisms. Test the PROTAC in a different, sensitive cell line to confirm its activity. |
Problem 2: Initial MDM2 degradation is observed, but cells develop resistance over time.
| Possible Cause | Suggested Solution |
| Mutations in MDM2 | Sequence the MDM2 gene in the resistant cells to identify potential mutations in the PROTAC binding site, the RING domain, or the central acidic domain, which are crucial for dimerization and E3 ligase activity.[2][3] |
| Downregulation of MDM2 expression | Quantify MDM2 mRNA levels using qRT-PCR and protein levels by Western blot to determine if the target protein is downregulated in resistant cells. |
| Alterations in the ubiquitin pathway | Assess the expression levels of key components of the ubiquitin pathway, such as ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin itself. |
| Emergence of p53 mutations | If using a p53 wild-type cell line, sequence the TP53 gene in the resistant population to check for acquired mutations that would render the cells insensitive to p53 reactivation. |
Experimental Protocols
1. Western Blot for MDM2 and p53
This protocol is to assess the protein levels of MDM2 and p53 following treatment with this compound.
-
Cell Lysis:
-
Seed and treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2 and p53 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Co-Immunoprecipitation (Co-IP) to Assess MDM2 Dimerization
This protocol is to determine if this compound induces the dimerization of MDM2.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-MDM2 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using an anti-MDM2 antibody. An increased band intensity in the PROTAC-treated sample compared to the control would suggest induced dimerization.
-
3. In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to induce MDM2 auto-ubiquitination.
-
Reaction Setup:
-
In a microfuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a/b/c), recombinant human MDM2, ubiquitin, and an ATP regenerating system in ubiquitination buffer.
-
Add this compound or a vehicle control to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blot using an anti-MDM2 antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for resistance to this compound.
Caption: The Ubiquitin-Proteasome System in MDM2 self-degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. The MDM2 RING Domain and Central Acidic Domain Play Distinct Roles in MDM2 Protein Homodimerization and MDM2-MDMX Protein Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | The MDM2 RING Domain and Central Acidic Domain Play Distinct Roles in MDM2 Protein Homodimerization and MDM2-MDMX Protein Heterodimerization | ID: 9p290j569 | Carolina Digital Repository [cdr.lib.unc.edu]
Technical Support Center: Enhancing In Vivo Bioavailability of MDM2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Murine Double Minute 2 (MDM2) PROTACs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why do my MDM2 PROTACs exhibit poor oral bioavailability in animal models?
A1: Poor oral bioavailability of PROTACs, including those targeting MDM2, is a common challenge due to their inherent physicochemical properties. These molecules often fall outside the typical chemical space of orally available drugs, a concept often guided by frameworks like Lipinski's Rule of Five.[1][2][3] Key contributing factors include:
-
High Molecular Weight: PROTACs are large molecules, generally between 700 and 1200 Da, which can hinder their absorption across the intestinal membrane.[1]
-
Poor Aqueous Solubility: Many PROTACs have low solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.[1][4][5]
-
Low Permeability: The ability of a drug to pass through the intestinal cell membrane can be limited for PROTACs.[1][5]
-
First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing its bioavailability.[1][2]
Q2: What are the initial steps I can take to improve the exposure of my MDM2 PROTAC in vivo?
A2: Before undertaking complex reformulations, consider these straightforward initial strategies:
-
Administer with Food: Co-administration with food can enhance the solubility and subsequent absorption of some PROTACs.[1][2][6] Clinical trials for some PROTACs have adopted a "once daily with food" regimen.[1][2]
-
Route of Administration Studies: If oral delivery proves challenging, consider alternative administration routes such as intravenous or subcutaneous injections to ensure adequate systemic exposure for initial efficacy studies.[]
-
Vehicle Screening: Optimizing the delivery vehicle can significantly impact solubility and absorption. Screening various pharmaceutically acceptable vehicles is a crucial step.[5]
Q3: Which E3 ligase ligand is generally preferred for developing orally bioavailable PROTACs?
A3: The choice of E3 ligase ligand can significantly influence the physicochemical properties of the resulting PROTAC. Currently, ligands for Cereblon (CRBN) are often favored over those for von Hippel-Lindau (VHL) for developing PROTACs with better oral drug-like properties.[1][2] CRBN-targeting ligands are typically smaller and can lead to PROTACs with a lower molecular weight.[1][2] Several PROTACs that have advanced to clinical trials utilize CRBN as the E3 ligase.[2]
Q4: How can I assess the membrane permeability of my MDM2 PROTAC in the lab?
A4: Several in vitro assays can be used to evaluate the permeability of your PROTACs at an early stage.[8][9] Two commonly used methods are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial membrane.[8][10][11] It is a cost-effective way to get an initial assessment of permeability.[8]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma.[8][9] This model is more biologically relevant than PAMPA as it can also account for active transport and efflux mechanisms.[8][12]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low and variable drug exposure after oral dosing. | Poor aqueous solubility. | Investigate formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SMEDDS/SNEDDS).[3][13][14] Co-administration with food may also improve solubility.[1][2][6] |
| High first-pass metabolism. | Modify the PROTAC structure, particularly the linker, to block sites of metabolic degradation.[1][2] Consider a prodrug approach to mask metabolically liable functional groups.[1][2] | |
| High in vitro potency does not translate to in vivo efficacy. | Insufficient target engagement due to poor pharmacokinetic (PK) properties. | Conduct thorough PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[15] Optimize the dosing regimen (dose and frequency) based on PK/PD modeling. |
| Low cell permeability. | Optimize the linker to improve permeability. Replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve cellular permeability.[1] Avoid multiple amide motifs in the linker.[1] | |
| Inconsistent results in Caco-2 permeability assays. | Low recovery of the PROTAC due to poor solubility or non-specific binding. | Ensure the PROTAC is fully solubilized in the assay buffer. The addition of a low percentage of a co-solvent might be necessary. Address non-specific binding by including a protein like bovine serum albumin (BSA) in the receiver compartment. |
Data on Formulation Strategies for Improving Bioavailability
| Formulation Strategy | PROTAC Example | Fold Increase in Bioavailability/Solubility | Reference |
| Amorphous Solid Dispersion (ASD) | ARCC-4 | Pronounced supersaturation without precipitation | [4][16] |
| Self-Nano Emulsifying Preconcentrate | ARV-825 | ~15-fold increase in solubility | [14] |
| Parallel Studies of In Vitro Formulation and In Vivo Studies | Undisclosed PROTAC | ~800-fold increase in bioavailability | [3] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC compound
-
Reference compounds (high and low permeability controls)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Coat Filter Plate: Carefully coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and reference compounds in PBS (a small amount of co-solvent like DMSO may be used if necessary, typically <1%).
-
Add Donor Solutions: Add the donor solutions to the wells of the coated filter plate.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the solution in the acceptor wells.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula that takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the general steps for evaluating drug permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test PROTAC compound
-
Reference compounds (e.g., for high permeability, low permeability, and P-gp substrates)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the flux of a fluorescent marker like Lucifer yellow.
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-to-B) Transport:
-
Add the test PROTAC and control compounds (dissolved in HBSS) to the apical (donor) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments at the end of the incubation.
-
-
Basolateral to Apical (B-to-A) Transport (Optional): To assess active efflux, perform the transport study in the reverse direction.
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The ratio of B-to-A Papp to A-to-B Papp (efflux ratio) can indicate if the compound is a substrate for efflux transporters.
Visualizations
Signaling Pathway
Caption: The MDM2-p53 signaling pathway and the mechanism of action of an MDM2 PROTAC.
Experimental Workflow
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. portonpharmatech.com [portonpharmatech.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Head-to-Head Battle for p53 Activation: PROTAC MDM2 Degrader-1 vs. Nutlin-3a
In the ongoing quest to therapeutically reactivate the tumor suppressor protein p53, two distinct strategies have emerged: inhibition of its negative regulator MDM2, exemplified by nutlin-3a, and targeted degradation of MDM2, a newer approach utilizing Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of "PROTAC MDM2 Degrader-1," a homo-PROTAC that induces self-degradation of MDM2, and the well-established MDM2 inhibitor, nutlin-3a, with a focus on their efficacy in p53 activation and induction of apoptosis.
This comparison draws upon experimental data, primarily from studies conducted in the p53 wild-type non-small cell lung cancer cell line, A549, to provide a quantitative and mechanistic overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between nutlin-3a and this compound lies in their mechanism of action. Nutlin-3a is a small molecule inhibitor that binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53.[1] This inhibition stabilizes p53, allowing it to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis. However, this process is subject to a negative feedback loop where activated p53 can increase the transcription of the MDM2 gene, leading to higher levels of MDM2 protein, which can eventually overcome the inhibitory effect of nutlin-3a.
In contrast, this compound is a homo-PROTAC, a bifunctional molecule where both ends are MDM2 ligands.[2][3] This design induces the dimerization and subsequent self-ubiquitination and proteasomal degradation of MDM2.[3] By eliminating the MDM2 protein entirely, this approach not only robustly activates p53 but also circumvents the negative feedback loop, potentially leading to a more sustained and potent anti-tumor response.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data comparing the performance of this compound (specifically the active enantiomer 11a-1) and nutlin-3a in A549 cells.
Table 1: Cell Viability (IC50)
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound (11a-1) | A549 | 0.58 | [3] |
| Nutlin-3a | A549 | 9.9 | [3] |
Table 2: MDM2 Degradation
| Compound | Cell Line | DC50 (µM) | Max Degradation (%) | Citation |
| This compound (11a) | A549 | 1.01 | >95% at 2 µM | [3] |
| Nutlin-3a | A549 | Not Applicable | Not Applicable |
*Nutlin-3a inhibits MDM2 function but does not induce its degradation; in fact, it can lead to increased MDM2 protein levels via the p53-mediated feedback loop.
Table 3: p53 and Downstream Target Activation (Western Blot)
| Treatment | Cell Line | p53 Protein Level | p21 Protein Level | Citation |
| This compound (11a) | A549 | Increased (dose-dependent) | - | [3] |
| Nutlin-3a (10 µM, 48h) | A549 | Increased | Increased | [4] |
Table 4: Apoptosis Induction
| Compound | Cell Line | Assay | Result | Citation |
| This compound (11a) | A549 | Annexin V/PI | Significantly induced apoptosis | [3] |
| Nutlin-3a (10 µM, 48h) | A549 | FACS Analysis | Induced G1 and G2/M cell cycle arrest | [4] |
Experimental Workflow
A typical experimental workflow to compare these two compounds would involve parallel treatments of a p53 wild-type cancer cell line, such as A549, followed by a series of assays to measure their effects on the p53 pathway and cell fate.
Advantages of the PROTAC Approach
The degradation-based strategy of this compound offers several theoretical advantages over the inhibition-based mechanism of nutlin-3a.
Experimental Protocols
Western Blot for p53 and MDM2
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR for p53 Target Genes
-
RNA Extraction: Isolate total RNA from treated cells using a suitable kit or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (CDKN1A (p21), PUMA, MDM2) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or nutlin-3a for the desired time (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The available data suggests that this compound is significantly more potent at reducing cell viability in A549 cells compared to nutlin-3a.[3] The degradation mechanism of the PROTAC offers a clear advantage by eliminating MDM2 protein, thereby preventing the negative feedback loop that can limit the efficacy of inhibitors like nutlin-3a. While direct comparative data on the extent of p53 activation and apoptosis induction under identical experimental conditions is limited, the superior potency in cell viability assays strongly supports the potential of the PROTAC approach for more effective p53 reactivation in cancer therapy. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these two distinct therapeutic strategies.
References
- 1. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating MDM2 Degradation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, validating the degradation of the E3 ubiquitin ligase MDM2 is a critical step in the development of novel cancer therapeutics. This guide provides an objective comparison of orthogonal methods for confirming MDM2 degradation, supported by experimental data and detailed protocols.
Murine double minute 2 (MDM2) is a primary negative regulator of the p53 tumor suppressor.[1][2] By targeting p53 for ubiquitination and subsequent proteasomal degradation, MDM2 plays a pivotal role in controlling cell cycle progression and apoptosis.[1][2][3] Overexpression of MDM2 is a common feature in many human cancers, leading to the inactivation of p53 and promoting tumor growth.[4][5] Consequently, therapeutic strategies aimed at inducing the degradation of MDM2 have emerged as a promising approach to reactivate p53's tumor-suppressive functions.[4][6]
Validating the targeted degradation of MDM2 requires a multi-faceted approach, employing several independent, or "orthogonal," methods to ensure the reliability and accuracy of the findings. This guide outlines key experimental techniques, presents comparative data, and provides detailed protocols to aid researchers in this crucial validation process.
Comparison of Orthogonal Methods for Validating MDM2 Degradation
To provide a clear overview of the strengths and applications of different validation methods, the following table summarizes key techniques and the type of data they generate.
| Method | Principle | Data Output | Throughput | Key Considerations |
| Western Blot | Immunoassay that uses antibodies to detect specific proteins separated by size. | Semi-quantitative or quantitative analysis of MDM2 protein levels. | Low to Medium | Requires specific and validated antibodies. Can be affected by antibody affinity and specificity. |
| Immunoprecipitation (IP) followed by Western Blot | Isolation of MDM2 and its binding partners using a specific antibody, followed by detection via Western blot. | Confirms the identity of the degraded protein and can be used to assess ubiquitination status. | Low | Requires high-quality antibodies for both IP and Western blot. Potential for non-specific binding. |
| Mass Spectrometry (MS) | Identifies and quantifies proteins based on their mass-to-charge ratio. | Unbiased and highly sensitive quantification of MDM2 protein levels and post-translational modifications (e.g., ubiquitination). | High | Technically demanding and requires specialized equipment and expertise. |
| Reporter Assays | Genetically engineered cells expressing a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter. | Functional readout of p53 activity, which is indirectly proportional to MDM2 levels. | High | Indirect measure of MDM2 degradation. Can be influenced by factors other than MDM2 that affect p53 activity. |
| Flow Cytometry | Measures the fluorescence of individual cells, often to assess protein levels or cell cycle status. | Quantitative analysis of MDM2 protein levels in individual cells. Can be used to assess downstream effects like apoptosis. | High | Requires specific fluorescently labeled antibodies or fusion proteins. |
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the underlying biological context, the following diagrams illustrate a general workflow for validating protein degradation and the p53-MDM2 signaling pathway.
Detailed Experimental Protocols
Here, we provide foundational protocols for the key orthogonal methods used to validate MDM2 degradation. Researchers should optimize these protocols for their specific experimental systems.
Western Blot Protocol for MDM2
-
Cell Lysis:
-
Treat cells with the MDM2 degrader compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MDM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[8]
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Immunoprecipitation (IP) Protocol for MDM2
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).[9]
-
-
Pre-clearing Lysates (Optional but Recommended):
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using an antibody against MDM2 or an antibody against ubiquitin to assess the ubiquitination status of MDM2.
-
Mass Spectrometry (MS) for MDM2 Quantification
-
Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Perform in-solution or in-gel digestion of the proteins with trypsin.[12]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
The mass spectrometer will fragment the peptides and generate fragmentation spectra.
-
-
Data Analysis:
-
Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the fragmentation spectra.[12]
-
Quantify the relative abundance of MDM2 peptides across different samples using label-free quantification or isotopic labeling methods.
-
p53 Reporter Assay
-
Cell Line:
-
Use a cell line that stably expresses a luciferase reporter gene driven by a p53-responsive promoter (e.g., containing p53 response elements from the p21 or BAX promoter).[13]
-
-
Treatment:
-
Seed the reporter cells in a multi-well plate and treat them with the MDM2 degrader compound.
-
-
Luciferase Assay:
-
After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[13]
-
-
Data Analysis:
-
An increase in luciferase activity indicates an increase in p53 transcriptional activity, which is an indirect measure of MDM2 degradation.[13]
-
Conclusion
The validation of MDM2 degradation is a cornerstone for the preclinical development of a promising class of anti-cancer agents. A robust validation strategy relies on the integration of multiple, orthogonal methods. While Western blotting provides a fundamental assessment of protein levels, techniques like immunoprecipitation, mass spectrometry, and functional reporter assays offer deeper insights into the mechanism of action and the downstream cellular consequences of MDM2 degradation. By employing the comparative data and detailed protocols provided in this guide, researchers can confidently and accurately validate the efficacy of novel MDM2-targeting therapeutics.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Validating MDM2 as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Upregulation of p53 through induction of MDM2 degradation: improved potency through the introduction of an alkylketone sidechain on the anthraquinone core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A TSG101/MDM2 regulatory loop modulates MDM2 degradation and MDM2/p53 feedback control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of p53-Independent Functions of the Mdm2-MdmX Complex Using Data-Independent Acquisition-Based Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of Homo-PROTACs and Hetero-PROTACs for MDM2 Degradation
For researchers, scientists, and drug development professionals, the targeted degradation of the E3 ubiquitin ligase MDM2 presents a compelling therapeutic strategy, particularly in oncology. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this, with two distinct approaches being developed: hetero-PROTACs and homo-PROTACs. This guide provides an objective, data-driven comparison of these two strategies for MDM2 degradation, offering insights into their respective mechanisms, performance, and the experimental methodologies used for their evaluation.
At a Glance: Homo- vs. Hetero-PROTACs for MDM2
| Feature | Hetero-PROTACs for MDM2 | Homo-PROTACs for MDM2 |
| Mechanism of Action | Employs a ligand for a different E3 ligase (e.g., VHL or CRBN) to ubiquitinate and degrade MDM2. | Utilizes two MDM2 ligands to induce MDM2 self-ubiquitination and degradation. |
| Key Advantage | Leverages well-characterized E3 ligases with potent ligands, potentially leading to high degradation efficiency. | Avoids potential off-target effects associated with recruiting a second E3 ligase and may offer a more direct mechanism. |
| Potential Limitation | May have a more complex mechanism of action and potential for off-target effects related to the recruited E3 ligase. | Relies on the inherent E3 ligase activity of MDM2, which could be a limiting factor in some contexts. |
Signaling Pathways and Mechanisms of Action
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by MDM2, which acts as its primary negative regulator by targeting it for ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth.[1][2] Both hetero- and homo-PROTACs aim to counteract this by degrading MDM2, thereby stabilizing p53 and restoring its tumor-suppressive functions.
Hetero-PROTACs: Hijacking an Alternative E3 Ligase
Hetero-PROTACs are bifunctional molecules that consist of a ligand that binds to MDM2, a linker, and a ligand that recruits a different E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][4] This ternary complex formation brings the recruited E3 ligase in close proximity to MDM2, leading to its polyubiquitination and subsequent degradation by the proteasome.[5]
Homo-PROTACs: Inducing MDM2 Self-Destruction
Homo-PROTACs are dimeric molecules composed of two MDM2 ligands connected by a linker.[1][6] This design induces the dimerization of two MDM2 molecules. Since MDM2 possesses intrinsic E3 ligase activity, this forced proximity is thought to facilitate auto-ubiquitination, where one MDM2 molecule ubiquitinates the other, leading to their mutual degradation by the proteasome.[1][6]
Quantitative Performance Comparison
Direct comparative studies of MDM2 homo- and hetero-PROTACs under identical experimental conditions are limited. However, by examining data from key publications, we can draw informative comparisons.
In Vitro Degradation and Cellular Potency
| PROTAC | Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation |
| MD-224 | Hetero | CRBN | RS4;11 | <1 | >90 | 1.5 | [7][8] |
| CL144 | Hetero | CRBN | hBMSCs | ~10 | ~80 | Not Reported | [9] |
| Compound 11a | Homo | MDM2 (self) | A549 | ~1000 | >95 (at 10 µM) | 10,200 | [1][2] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The hetero-PROTAC MD-224 demonstrates exceptional potency with sub-nanomolar DC50 in the RS4;11 leukemia cell line.[7][8] The homo-PROTAC compound 11a also achieves significant degradation of MDM2, although at a higher concentration in A549 non-small cell lung cancer cells.[1][2]
In Vivo Antitumor Efficacy
| PROTAC | Type | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Citation |
| MD-224 | Hetero | RS4;11 Xenograft | 25 mg/kg, daily, 5 days/week for 2 weeks | Complete and durable tumor regression | [7] |
| Compound 11a-1 | Homo | A549 Xenograft | Not specified | TGI = 52% | [1] |
In preclinical xenograft models, the hetero-PROTAC MD-224 has shown remarkable in vivo activity, leading to complete and sustained tumor regression.[7] The homo-PROTAC 11a-1 has also demonstrated significant tumor growth inhibition, highlighting the in vivo potential of this approach.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are generalized protocols for key experiments cited in the evaluation of MDM2 PROTACs.
Western Blotting for MDM2 Degradation
This assay is used to quantify the reduction in MDM2 protein levels following PROTAC treatment.
Experimental Workflow
References
- 1. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of PROTAC MDM2 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of any novel anti-cancer agent is a critical determinant of its potential clinical success. This guide provides a comparative evaluation of "PROTAC MDM2 Degrader-1," a novel molecule designed to induce the degradation of the MDM2 oncoprotein, against other MDM2-targeting alternatives. By presenting key experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document aims to offer an objective resource for researchers in the field of oncology drug development.
Mechanism of Action: A Tale of Two Strategies
The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Two primary strategies have emerged to counteract this: direct inhibition of the MDM2-p53 interaction and targeted degradation of the MDM2 protein itself.
Small molecule inhibitors, such as Nutlin-3a and Idasanutlin, function by occupying the p53-binding pocket on MDM2, thereby preventing p53 ubiquitination and leading to its stabilization and activation.[1][2][3] In contrast, Proteolysis Targeting Chimeras (PROTACs) represent a newer modality. Heterobifunctional PROTACs, like MD-224 and KT-253, are engineered with two distinct heads: one that binds to MDM2 and another that recruits a different E3 ligase (e.g., Cereblon or VHL).[1][2] This proximity induces the ubiquitination and subsequent degradation of MDM2 by the proteasome.
"this compound" (also reported as compound 11a/11a-1) is a novel homo-PROTAC.[4] This molecule is composed of two MDM2-binding moieties linked together. This unique structure induces the dimerization and subsequent auto-ubiquitination and degradation of MDM2, effectively causing the protein to target itself for destruction.[4]
Comparative Efficacy and Potency
The following tables summarize the available preclinical data for "this compound" and its alternatives. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Efficacy of MDM2-Targeting Compounds
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | DC50 (µM) | Citation(s) |
| This compound (11a) | Homo-PROTAC (MDM2 Degrader) | A549 (Lung Carcinoma) | - | 1.01 | [4] |
| MD-224 | Heterobifunctional PROTAC (MDM2 Degrader) | RS4;11 (Leukemia) | 0.0015 | <0.001 | [1] |
| KT-253 | Heterobifunctional PROTAC (MDM2 Degrader) | RS4;11 (Leukemia) | - | - | [2][5] |
| Nutlin-3a | Small Molecule Inhibitor | HCT116 (Colon Carcinoma) | 28.03 ± 6.66 | - | [1] |
| OCI-LY7 (B-cell Lymphoma) | 0.558 | - | [6] | ||
| MOLM-13 (Leukemia) | 0.420 | - | [6] | ||
| Idasanutlin (RG7388) | Small Molecule Inhibitor | HCT116 p53+/+ (Colon Carcinoma) | 4.15 ± 0.31 | - | [1] |
| SJSA-1 (Osteosarcoma) | 0.01 | - | [7] | ||
| High-Risk ALL (Patient-derived) | 0.01 - 0.22 (Mean EC50 = 0.045) | - | [8] |
Table 2: In Vivo Efficacy of MDM2-Targeting Compounds
| Compound | In Vivo Model | Dosing | Key Finding | Citation(s) |
| This compound (11a-1) | A549 Xenograft (Mouse) | - | 52% Tumor Growth Inhibition (TGI) | [4] |
| MD-224 | RS4;11 Xenograft (Mouse) | Intravenous administration | Complete and durable tumor regression | [1] |
| KT-253 | AML and ALL Xenografts (Mouse) | Single intravenous dose | Sustained tumor regression | [2][5] |
| Idasanutlin (RG7388) | SJSA-1 Xenograft (Mouse) | 25 mg/kg p.o. | Tumor growth inhibition and regression | [7] |
| Neuroblastoma Orthotopic Models (Mouse) | - | Increased survival, especially in combination with temozolomide | [9] |
Visualizing the Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
- 6. Drug: Nutlin-3a (-) - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC MDM2 Degrader-1 vs. siRNA Knockdown of MDM2: A Comparative Guide
In the realm of targeted cancer therapy, the downregulation of the oncogenic protein Murine Double Minute 2 (MDM2) presents a promising strategy to reactivate the tumor suppressor p53. This guide provides a detailed comparison of two prominent methods for achieving MDM2 downregulation: the use of PROTAC MDM2 Degrader-1 and siRNA-mediated knockdown. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the selection of the most appropriate technique for their research needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and siRNA lies in their mechanism of action. PROTACs induce post-translational degradation of the target protein, while siRNAs prevent its translation by targeting the messenger RNA (mRNA).
This compound is a heterobifunctional molecule. One end binds to the MDM2 protein, and the other end recruits an E3 ubiquitin ligase.[1][2] This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the 26S proteasome.[3][4] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple MDM2 proteins.[4] Some MDM2 PROTACs, including this compound, are "homo-PROTACs" where the E3 ligase ligand also binds to MDM2, inducing its self-degradation.[1]
siRNA knockdown of MDM2 , on the other hand, operates at the mRNA level. Short interfering RNAs (siRNAs) are double-stranded RNA molecules that, when introduced into a cell, are incorporated into the RNA-induced silencing complex (RISC). This complex then uses the siRNA as a guide to find and cleave the complementary MDM2 mRNA sequence.[5] This cleavage leads to the degradation of the MDM2 mRNA, thereby preventing the synthesis of the MDM2 protein.[6]
The p53-MDM2 Signaling Pathway
Both this compound and siRNA targeting MDM2 ultimately aim to stabilize and activate the p53 tumor suppressor protein. Under normal cellular conditions, MDM2 acts as a negative regulator of p53 by binding to it and promoting its ubiquitination and subsequent degradation by the proteasome.[3][7] By reducing the levels of MDM2, both technologies disrupt this negative feedback loop, leading to the accumulation of p53. Activated p53 can then transcriptionally activate its target genes, such as p21, which leads to cell cycle arrest, and PUMA, which promotes apoptosis.[8]
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of PROTAC MDM2 degraders and MDM2 siRNA. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus the data is compiled from different studies.
Table 1: Efficacy in MDM2 Downregulation and p53 Activation
| Parameter | PROTAC MDM2 Degrader | MDM2 siRNA | Cell Line | Reference |
| MDM2 Reduction | DC50 < 1 nM | ~60% mRNA reduction at 72h | RS4;11 (Leukemia) / MDA-T85 (Thyroid Cancer) | [6][9] |
| DC50 of 32 nM (for a BRD4-degrading, MDM2-recruiting PROTAC) | ~54% protein reduction | HCT116 (Colon Cancer) / MCF-7 (Breast Cancer) | [10][11] | |
| p53 Activation | Increased p53 levels at 5-20 µM | Significantly enhanced p53 protein abundance | A549 (Lung Cancer) / MDA-T85 (Thyroid Cancer) | [1][12] |
| p21 Upregulation | Upregulation of p21 | Upregulation of p21 mRNA and protein | SJSA-1 (Osteosarcoma) / H1299 (Lung Cancer) | [5][8] |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: Effects on Cell Viability and Apoptosis
| Parameter | PROTAC MDM2 Degrader | MDM2 siRNA | Cell Line | Reference |
| Cell Growth Inhibition | IC50 of 1.5 nM | Significant reduction in cell proliferation after day 3 | RS4;11 (Leukemia) / MDA-T85 (Thyroid Cancer) | [6][9] |
| Apoptosis Induction | Induces robust apoptosis | Apoptosis increased from 32.3% to 56.6% | Leukemia cells / MCF-7 (Breast Cancer) | [13][14] |
IC50: Concentration required to inhibit 50% of cell growth.
Specificity and Off-Target Effects
This compound is designed for high specificity, arising from the dual-binding requirement to both MDM2 and the E3 ligase.[2] The selectivity can be further enhanced by designing PROTACs that preferentially form a stable ternary complex (MDM2-PROTAC-E3 ligase).[3]
siRNA knockdown can be prone to off-target effects, where the siRNA silences unintended genes that have partial sequence complementarity.[15] These off-target effects can be minimized by using lower siRNA concentrations and carefully designing the siRNA sequence.[15]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare this compound and MDM2 siRNA.
PROTAC Treatment and siRNA Transfection
PROTAC Treatment Protocol:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.[16]
-
Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the PROTAC.
-
Incubate for the desired duration (e.g., 2, 6, 12, or 24 hours).[1][13]
-
Proceed with downstream analysis.
siRNA Transfection Protocol:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
In separate tubes, dilute the MDM2 siRNA and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-10 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
Western Blot for MDM2, p53, and p21
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18] Recommended dilutions should be optimized, but a starting point is 1:1000.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (RT-qPCR) for MDM2, TP53, and CDKN1A (p21)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.[19]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and primers for MDM2, TP53, CDKN1A, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[6]
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.[20]
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.[21]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against MDM2 or p53 overnight at 4°C.[22]
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.[21]
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.[21]
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting, probing for the co-immunoprecipitated protein (p53 if MDM2 was the bait, and vice versa).[22]
Conclusion
Both this compound and siRNA-mediated knockdown are effective strategies for downregulating MDM2 and activating the p53 pathway.
-
This compound offers the advantage of acting at the protein level, leading to rapid and sustained degradation of MDM2. Its catalytic mode of action suggests that it can be effective at very low concentrations.[9][13] The requirement for dual binding enhances its specificity.
-
siRNA knockdown is a powerful and widely used research tool for gene silencing. While effective, it can be associated with off-target effects, and the kinetics of protein depletion are dependent on the turnover rate of the existing protein pool.
The choice between these two technologies will depend on the specific experimental goals. For rapid and potent degradation of the MDM2 protein with potentially higher specificity, this compound may be the preferred choice. For a well-established and straightforward method of gene silencing at the mRNA level, siRNA remains a valuable tool. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their studies on MDM2 and p53-mediated tumor suppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment [mdpi.com]
- 3. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MDM2 Knockdown Reduces the Oncogenic Activities and Enhances NIS Protein Abundance in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preliminary evaluation of a small interfering RNA molecular probe targeting murine double minute 2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2 Knockdown Reduces the Oncogenic Activities and Enhances NIS Protein Abundance in Papillary Thyroid Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 15. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 16. This compound | MDM2 degrader | CAS# 2249944-98-5 | InvivoChem [invivochem.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Analysis of Protein:Protein Interactions in the Human Cancer-Pertinent rp.eL42-p53-Mdm2 Pathway [openbiochemistryjournal.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PROTAC MDM2 Degrader-1: A Comparative Guide to p53-Activating Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "PROTAC MDM2 Degrader-1" against other prominent p53-activating compounds. The following sections detail the performance of these molecules, supported by experimental data, and provide comprehensive protocols for key assays to facilitate independent validation and further research.
Introduction to p53 Activation and MDM2 Degradation
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] In many cancers with wild-type p53, its function is suppressed by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][3] Strategies to reactivate p53 by disrupting the p53-MDM2 interaction have emerged as a promising therapeutic avenue.
Traditional MDM2 inhibitors block this interaction, leading to p53 stabilization. However, a major limitation of this approach is the existence of a negative feedback loop where activated p53 upregulates MDM2 expression, thereby attenuating the therapeutic effect.[4] Proteolysis-targeting chimeras (PROTACs) that target MDM2 for degradation offer a novel approach to overcome this limitation. These bifunctional molecules bring MDM2 into proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This not only stabilizes p53 but also prevents the compensatory increase in MDM2 levels, potentially leading to a more sustained and potent anti-tumor response.[1][4]
"this compound" is a PROTAC designed to induce the degradation of MDM2.[5] This guide compares its performance with other MDM2 degraders and the well-established MDM2 inhibitor, Nutlin-3a.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of "this compound" and other selected p53-activating compounds. It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency of MDM2 Degraders
| Compound | Target | Cell Line | IC50 (Cell Viability) | DC50 (MDM2 Degradation) | Citation(s) |
| This compound | MDM2 | EU-1 (Acute Lymphoblastic Leukemia) | 0.3 µM | Not Reported | [6] |
| KT-253 (Seldegamadlin) | MDM2 | RS4;11 (Acute Lymphoblastic Leukemia) | 0.3 nM | 0.4 nM | [7] |
| MD-224 | MDM2 | RS4;11 (Acute Lymphoblastic Leukemia) | 1.5 nM | <1 nM | [7] |
Table 2: In Vitro Potency of MDM2 Inhibitor
| Compound | Target | Cell Line | IC50 (Cell Viability) | Citation(s) |
| Nutlin-3a | MDM2 | HCT116 (Colon Cancer) | 1.6 - 8.6 µM |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these compounds involves the activation of the p53 signaling pathway.
MDM2 inhibitors like Nutlin-3a physically block the interaction between MDM2 and p53, leading to p53 accumulation. In contrast, "this compound" recruits an E3 ligase to MDM2, causing its degradation and subsequent p53 stabilization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blot for p53 and MDM2 Protein Levels
This protocol is used to determine the cellular levels of p53 and MDM2 proteins following treatment with the compounds.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability after compound treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
3. MTT/MTS Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 2-4 hours at 37°C.
4. Absorbance Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
5. Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This technique is used to assess the interaction between MDM2 and p53 proteins.
1. Cell Lysis:
-
Treat cells with the compounds as required.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody against either MDM2 or p53 overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both MDM2 and p53 to detect the co-precipitated protein.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
This method quantifies the expression of p53 target genes (e.g., CDKN1A (p21), PUMA, NOXA) as a measure of p53 transcriptional activity.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with the compounds for the desired time.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
2. Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers for p53 target genes, and a housekeeping gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green).
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated control.
Experimental Workflow
The following diagram illustrates a typical workflow for benchmarking p53-activating compounds.
References
- 1. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
- 3. MDM2-PROTAC versus MDM2 Inhibitors: Beyond p53 Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for PROTAC MDM2 Degrader-1
For researchers, scientists, and drug development professionals utilizing PROTAC MDM2 Degrader-1, ensuring proper handling and disposal is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory operations.
| Property | Value | Source |
| CAS Number | 2249944-98-5 | [1][2][3] |
| Molecular Formula | C74H84Cl4N10O13 | [2][3] |
| Molecular Weight | 1463.33 g/mol | [2][3] |
| Appearance | White to off-white solid powder | [2] |
| Solubility (DMSO) | ~100 mg/mL (~68.34 mM) | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1][2][4][5] |
Experimental Protocols: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage of Stock Solutions:
-
For long-term storage, stock solutions should be kept at -80°C and used within 6 months.[1][4][5]
-
For short-term storage, -20°C is suitable for up to 1 month.[1][4][5]
-
It is recommended to store the compound under a nitrogen atmosphere to prevent degradation.[1][5]
-
To avoid repeated freeze-thaw cycles, prepare aliquots of the stock solution.[4]
Preparation of In Vivo Formulations: A common formulation involves a 10% DMSO and 90% Corn Oil mixture.[2] For a 1 mL working solution, 100 µL of a 6.2 mg/mL DMSO stock solution can be added to 900 µL of corn oil and mixed thoroughly.[2] It is advised to use freshly prepared formulations for optimal results.[2]
Proper Disposal Procedures for this compound
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and its waste.
-
Waste Segregation: Do not mix this compound waste with non-hazardous trash.[6] All materials contaminated with the compound, including unused solutions, empty vials, and contaminated labware (e.g., pipette tips, gloves), should be treated as chemical waste.
-
Containerization:
-
Collect all solid waste (e.g., contaminated gloves, wipes, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent washes) in a separate, compatible, and clearly labeled hazardous waste container. Ensure the container is properly sealed to prevent spills and evaporation.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Potentially Toxic," "Chemical Waste for Incineration").
-
Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS personnel.
-
Disposal Method: The final disposal of chemical waste such as PROTACs should be conducted by a licensed hazardous waste disposal company, typically through high-temperature incineration. Do not dispose of this compound down the drain or in regular trash.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MDM2 degrader | CAS# 2249944-98-5 | InvivoChem [invivochem.com]
- 3. bio-fount.com [bio-fount.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | PROTAC MDM2 蛋白降解剂 | MCE [medchemexpress.cn]
- 6. wtamu.edu [wtamu.edu]
- 7. regulations.gov [regulations.gov]
Essential Safety and Operational Guide for PROTAC MDM2 Degrader-1
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PROTAC MDM2 Degrader-1. The following procedural guidance is intended to ensure safe laboratory practices and proper logistical management of this compound.
Immediate Safety and Handling Precautions
This compound is a complex bifunctional molecule designed for targeted protein degradation.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on information for structurally related PROTACs and general best practices for handling potent chemical compounds.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: In case of dust formation or handling of the powder outside of a ventilated enclosure, use a certified particulate respirator.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Physicochemical and Storage Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C74H84Cl4N10O13 | [5] |
| Molecular Weight | 1463.33 g/mol | [5][6] |
| CAS Number | 2249944-98-5 | [1][5][6] |
| Appearance | White to off-white solid powder | [5] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (store under nitrogen) | [1] |
| Solubility | ≥ 0.62 mg/mL in 10% DMSO + 90% Corn Oil | [5] |
Experimental Protocols
Preparation of Stock Solutions
For detailed experimental use, stock solutions should be prepared as follows. To enhance solubility, it is recommended to warm the solution to 37°C and use sonication.[2]
-
Solvent Selection: Based on experimental requirements, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
Calculation: Determine the required mass of this compound to achieve the desired stock concentration.
-
Dissolution:
-
Weigh the required amount of the compound in a sterile, appropriate container.
-
Add the calculated volume of solvent.
-
Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C as indicated in the table above.[1][2]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid materials (e.g., pipette tips, tubes, gloves) in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a clearly labeled, sealed hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: MDM2 Degradation
This compound is a bifunctional molecule that induces the degradation of the MDM2 protein.[1] One end of the PROTAC binds to the MDM2 protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to an increase in the levels of the p53 tumor suppressor protein, which can then activate downstream pathways leading to cell cycle arrest and apoptosis.[1]
Caption: Mechanism of this compound leading to p53 stabilization.
Experimental Workflow for Handling and Use
The following diagram outlines a typical workflow for handling and using this compound in a research setting.
Caption: Standard operational workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
